Desethyl KBT-3022
Description
Propriétés
IUPAC Name |
2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-28-17-9-5-15(6-10-17)21-22(16-7-11-18(29-2)12-8-16)30-23(24-21)19-4-3-13-25(19)14-20(26)27/h3-13H,14H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSPVPWIMGZXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CN3CC(=O)O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143656 | |
| Record name | Desethyl KB 3022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101001-72-3 | |
| Record name | Desethyl KB 3022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethyl KB 3022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of Desethyl KBT-3022: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desethyl KBT-3022 is the principal active metabolite of the antiplatelet agent KBT-3022. Its primary mechanism of action is the potent inhibition of cyclooxygenase (COX), a key enzyme in the synthesis of prostanoids such as thromboxane A2, which are critical mediators of platelet aggregation. At higher concentrations, this compound exhibits a broader spectrum of activity, including the inhibition of cAMP-phosphodiesterase, interference with thromboxane A2 receptor binding, and suppression of thrombin-induced platelet activation. Furthermore, it demonstrates inhibitory effects on neutrophil function. This document provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.
Primary Mechanism of Action: Cyclooxygenase Inhibition
The cornerstone of this compound's antiplatelet activity lies in its ability to inhibit cyclooxygenase (COX).[1][2] KBT-3022 itself is a prodrug, and its active form, this compound, demonstrates a more potent inhibition of this enzyme.[1][2] By blocking COX, this compound effectively curtails the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory and pro-thrombotic molecules, most notably thromboxane A2 (TXA2) in platelets. The oral administration of the parent compound, KBT-3022, has been shown to more potently inhibit the production of thromboxane B2 (a stable metabolite of TXA2) during blood coagulation than the production of 6-keto-prostaglandin F1 alpha from aortic strips in guinea pigs.[1][2]
Quantitative Data: Cyclooxygenase Inhibition
| Compound | Target | IC50 (µM) | Source |
| This compound | Cyclooxygenase (ovine seminal gland) | 0.43 | [1][2] |
| KBT-3022 | Cyclooxygenase (ovine seminal gland) | 0.69 | [1][2] |
Secondary Mechanisms of Action
At concentrations exceeding those required for effective COX inhibition, this compound engages with other cellular targets to further impede platelet activation.[1][2]
-
cAMP-Phosphodiesterase Inhibition: this compound has been found to inhibit cAMP-phosphodiesterase.[1][2] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger that inhibits platelet activation. By inhibiting its degradation, this compound likely contributes to elevated intracellular cAMP levels, further suppressing platelet aggregation.
-
Thromboxane A2 Receptor Antagonism: The compound interferes with the specific binding of U46619, a stable thromboxane A2 mimetic, to its receptor on platelets.[1][2] This suggests a direct or allosteric antagonism of the thromboxane A2 receptor, preventing the pro-aggregatory signals mediated by TXA2.
-
Inhibition of Thrombin-Mediated Signaling: this compound has been shown to inhibit the release of phosphatidic acid from thrombin-stimulated platelets.[1][2] Additionally, it inhibits thrombin-induced platelet aggregation and the release of 5-hydroxytryptamine (serotonin) at higher concentrations.[3]
Effects on Neutrophil Function
Beyond its antiplatelet activity, this compound also modulates the function of neutrophils. Both KBT-3022 and its desethyl metabolite inhibit neutrophil adhesion and migration induced by the chemoattractant f-Met-Leu-Phe (fMLP).[4] This inhibitory action is associated with a suppression of the fMLP-induced increase in intracellular free calcium concentration ([Ca2+]i).[4] Notably, this compound was found to inhibit the specific binding of radiolabeled fMLP ([3H]fMLP) with an IC50 of 1.9 µM.[4]
Quantitative Data: Inhibition of Neutrophil Function
| Compound | Target/Activity | IC50 (µM) | Source |
| This compound | [3H]fMLP specific binding | 1.9 | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Platelets
Caption: Primary and secondary inhibitory pathways of this compound in platelets.
Experimental Workflow: In Vitro Cyclooxygenase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against cyclooxygenase.
Detailed Experimental Protocols
Based on the available literature, the following methodologies are inferred for the key experiments:
Cyclooxygenase Inhibition Assay
-
Enzyme Source: Cyclooxygenase is prepared from ovine seminal glands.
-
Test Compounds: this compound and KBT-3022 are dissolved in an appropriate solvent and diluted to a range of concentrations.
-
Assay Procedure:
-
The cyclooxygenase enzyme preparation is pre-incubated with varying concentrations of the test compounds or vehicle control for a specified period at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined time.
-
The reaction is terminated, typically by the addition of an acid or a specific inhibitor.
-
The amount of prostaglandin product formed is quantified using an appropriate method, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by non-linear regression analysis of the concentration-response curve.
Platelet Aggregation Assay (In Vitro)
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained from whole blood collected from humans or various animal species (e.g., rats, guinea pigs, rabbits) using anticoagulants like citrate. Platelets are isolated by centrifugation.
-
Agonists: A panel of platelet aggregation-inducing agents is used, including arachidonic acid, collagen, adenosine diphosphate (ADP), platelet-activating factor (PAF), and thrombin.
-
Assay Procedure:
-
The platelet suspension is placed in an aggregometer cuvette and stirred at 37°C.
-
A baseline light transmittance is established.
-
The test compound (this compound) or vehicle is added to the platelet suspension and pre-incubated for a short period.
-
An agonist is added to induce platelet aggregation.
-
The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The inhibitory effect of the compound is quantified by comparing the maximum aggregation in the presence of the compound to that of the vehicle control.
Radioligand Binding Assay ([3H]fMLP)
-
Cell Preparation: Neutrophils are isolated from fresh blood.
-
Radioligand: [3H]fMLP, a radiolabeled form of the chemoattractant, is used.
-
Assay Procedure:
-
Isolated neutrophils are incubated with various concentrations of this compound.
-
A fixed concentration of [3H]fMLP is added to the cell suspension.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled fMLP.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing bound [3H]fMLP, is measured by liquid scintillation counting.
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined as the concentration of this compound that inhibits 50% of the specific binding of [3H]fMLP.
Metabolism of KBT-3022
KBT-3022 (ethyl 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]pyrrol-1-ylacetate) is a prodrug that undergoes metabolic activation to form this compound. The primary metabolic pathway for the further breakdown of this compound is the O-demethylation of its two methoxyphenyl groups.[5] Studies have indicated that the liver is the most active organ in this metabolic process.[5]
Conclusion
The mechanism of action of this compound is multi-faceted, with the primary and most potent effect being the inhibition of cyclooxygenase. This leads to a significant reduction in thromboxane A2 synthesis and subsequent platelet aggregation. At higher concentrations, its inhibitory effects on cAMP-phosphodiesterase, the thromboxane A2 receptor, and thrombin-induced signaling pathways contribute to its overall antiplatelet profile. The additional activity on neutrophil function suggests a broader anti-inflammatory potential. This comprehensive mechanism makes this compound a significant molecule in the study of anti-thrombotic agents.
References
- 1. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of KBT-3022, a new diphenylthiazole derivative, on platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Metabolism of Active Metabolite M9 of a New Antiplatelet Agent, Ethyl-2-[4, 5-bis(4-methoxyphenyl)thiazol-2-yl]pyrrol-1-ylacetate (KBT-3022), in 9, 000×g Supernatant of liver from Rats and Mice [jstage.jst.go.jp]
Desethyl KBT-3022 and the Cyclooxygenase Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
KBT-3022 is an antiplatelet agent, and its principal pharmacological activity is mediated through its active metabolite, Desethyl KBT-3022.[1] The primary target of this compound is the cyclooxygenase (COX) enzyme system.[1] COX enzymes, also known as prostaglandin H synthases, are bifunctional enzymes that catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids, including prostaglandins and thromboxanes.[2][3][4] There are two main isoforms of COX: COX-1, which is constitutively expressed in many tissues and plays a role in physiological functions, and COX-2, which is inducible and is primarily associated with inflammation.[5][6]
Inhibition of these enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic effects of these drugs are often attributed to the inhibition of COX-2, while adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[5] Understanding the inhibitory activity and selectivity of compounds like this compound is therefore crucial for their development and therapeutic application.
Quantitative Data on COX Inhibition
This compound has been shown to inhibit cyclooxygenase activity. The half-maximal inhibitory concentration (IC50) values for KBT-3022 and its active metabolite have been determined using cyclooxygenase from ovine seminal glands.[1]
| Compound | Enzyme Source | IC50 (µM) |
| KBT-3022 | Ovine Seminal Gland COX | 0.69[1] |
| This compound | Ovine Seminal Gland COX | 0.43 [1] |
Note: Specific IC50 values for this compound against COX-1 and COX-2 isoforms were not found in the available search results. The provided data pertains to a general cyclooxygenase preparation.
At concentrations higher than those required for cyclooxygenase inhibition, this compound has also been reported to inhibit cAMP-phosphodiesterase.[1]
Cyclooxygenase Inhibition Pathway
The following diagram illustrates the cyclooxygenase pathway and the point of inhibition by this compound.
Experimental Protocols
A detailed experimental protocol for the determination of COX inhibition by this compound is not publicly available. However, a general and representative protocol for an in vitro cyclooxygenase inhibition assay using ovine COX enzymes is provided below. This protocol is based on commonly used methods in the field.[7][8][9][10][11][12]
Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2.
Materials:
-
Ovine COX-1 (from ram seminal vesicles)
-
Recombinant ovine or human COX-2
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (test compound)
-
Known selective COX-1 and COX-2 inhibitors (for control)
-
Stannous chloride (to stop the reaction)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin F2α (PGF2α)
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the reaction buffer and bring it to 37°C.
-
Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Prepare a stock solution of arachidonic acid.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the different concentrations of this compound to the test wells.
-
Include control wells with a known selective COX-1 inhibitor, a known selective COX-2 inhibitor, and a vehicle control (solvent only).
-
Include background wells containing all reagents except the enzyme.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a short, defined period (e.g., 2 minutes).
-
Terminate the reaction by adding a solution of stannous chloride. This reduces the PGH2 product to the more stable PGF2α.
-
-
Quantification:
-
Quantify the amount of PGF2α produced in each well using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The following diagram outlines the general workflow for this type of experiment.
Conclusion
This compound is the pharmacologically active metabolite of KBT-3022, exerting its antiplatelet effects primarily through the inhibition of cyclooxygenase enzymes. The available data confirms its inhibitory activity on a general COX preparation. For a more complete understanding of its pharmacological profile and to better predict its therapeutic potential and side-effect profile, further studies are required to determine the specific inhibitory concentrations for COX-1 and COX-2. The experimental protocol outlined in this guide provides a framework for conducting such investigations, which are essential for the continued development and characterization of this compound.
References
- 1. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prostaglandin H synthase: resolved and unresolved mechanistic issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In Vitro Antiplatelet Activity of Desethyl KBT-3022: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antiplatelet activity of Desethyl KBT-3022, the primary active metabolite of the novel antiplatelet agent KBT-3022. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
This compound is a potent inhibitor of platelet aggregation, primarily acting through the inhibition of the cyclooxygenase (COX) enzyme. In vitro studies have demonstrated its superior potency compared to acetylsalicylic acid (aspirin) in inhibiting platelet aggregation induced by arachidonic acid and collagen.[1][2] A distinguishing feature of this compound is its ability to also inhibit thrombin-induced platelet aggregation, a pathway not affected by aspirin.[1][3] At higher concentrations, this compound has also been shown to inhibit cAMP-phosphodiesterase, suggesting a multi-faceted mechanism of action.[4] These characteristics position this compound as a promising candidate for further investigation in the development of new antiplatelet therapies.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro antiplatelet activity of this compound.
Table 1: Cyclooxygenase Inhibition
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound | Ovine Seminal Gland | 0.43 | [4] |
| KBT-3022 | Ovine Seminal Gland | 0.69 | [4] |
Table 2: Inhibition of Platelet Aggregation and Serotonin Release
| Agonist | Species | Parameter | IC50 (µM) | Comparative Potency | Reference |
| Arachidonic Acid | Human, Rat, Guinea-Pig, Rabbit | Aggregation | Not specified | ~100 times more potent than Aspirin | [1][2] |
| Collagen | Human, Rat, Guinea-Pig, Rabbit | Aggregation | Not specified | ~100 times more potent than Aspirin | [1][2] |
| Thrombin | Not specified | Aggregation | Concentration-dependent inhibition (1-40 µM) | More potent than Ticlopidine at higher concentrations | [3] |
| Thrombin | Not specified | 5-Hydroxytryptamine (Serotonin) Release | 7.8 | More potent than Ticlopidine at higher concentrations | [2] |
Experimental Protocols
This section details the methodologies for the key in vitro experiments used to characterize the antiplatelet activity of this compound.
Platelet Aggregation Assay
Objective: To measure the ability of this compound to inhibit platelet aggregation induced by various agonists.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human volunteers or laboratory animals (e.g., rats, rabbits, guinea pigs) into tubes containing an anticoagulant, typically 3.8% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar in a platelet aggregometer.
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
A solution of this compound at various concentrations or a vehicle control is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., arachidonic acid, collagen, thrombin, ADP) is added to induce aggregation.
-
The change in light transmission through the PRP is recorded over time as platelets aggregate.
-
-
Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the maximal aggregation in the presence of this compound to that of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is then determined.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of the COX enzyme.
Methodology:
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme from a source such as ovine seminal glands is used.
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing the COX enzyme, a heme cofactor, and a reducing agent.
-
Inhibitor Incubation: this compound at various concentrations is pre-incubated with the enzyme mixture for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Measurement of Product Formation: The activity of the COX enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) or other prostanoids produced. This can be quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Serotonin (5-Hydroxytryptamine) Release Assay
Objective: To measure the effect of this compound on the release of serotonin from activated platelets.
Methodology:
-
Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer.
-
Loading with Radiolabeled Serotonin (Optional): Platelets can be incubated with [14C]5-hydroxytryptamine to facilitate the measurement of its release.
-
Inhibitor Incubation: The prepared platelets are incubated with various concentrations of this compound or a vehicle control.
-
Induction of Release: A platelet agonist, typically thrombin, is added to stimulate the release of serotonin from the dense granules of the platelets.
-
Separation and Quantification: The reaction is stopped, and the platelets are separated from the supernatant by centrifugation. The amount of released serotonin in the supernatant is quantified. If radiolabeled serotonin is used, this is done by liquid scintillation counting. Alternatively, non-radioactive methods such as high-performance liquid chromatography (HPLC) or ELISA can be used.
-
Data Analysis: The percentage of serotonin release inhibition is calculated by comparing the release in the presence of this compound to the control. The IC50 value can then be determined.
Visualizations
Signaling Pathways
Caption: Mechanism of Action of this compound.
Experimental Workflow
Caption: General Workflow for In Vitro Antiplatelet Studies.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helena.com [helena.com]
- 3. coachrom.com [coachrom.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Desethyl KBT-3022: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and synthesis of Desethyl KBT-3022, the active metabolite of the antiplatelet agent KBT-3022. It details the synthetic pathway, mechanism of action, and available pharmacological data. This whitepaper is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed experimental protocols and structured data for further investigation and application.
Introduction
KBT-3022, chemically known as ethyl 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]pyrrol-1-ylacetate, is an antiplatelet agent. Its primary mechanism of action is realized through its active metabolite, this compound. This metabolite is formed in vivo through the hydrolysis of the ethyl ester group of KBT-3022. This compound exhibits its antiplatelet effects primarily by inhibiting cyclooxygenase (COX), a key enzyme in the prostaglandin synthesis pathway. At higher concentrations, it also demonstrates inhibitory effects on cAMP-phosphodiesterase. This dual mechanism of action makes it a compound of interest for therapeutic applications in thrombosis and other related vascular disorders.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process that first involves the synthesis of the parent compound, KBT-3022, followed by a hydrolysis step. The key synthetic route is outlined below, based on established patent literature.
Synthesis of KBT-3022
The synthesis of KBT-3022 involves the reaction of 4,5-Bis(4-methoxyphenyl)-2-(pyrrol-2-yl)thiazole with ethyl bromoacetate.
Experimental Protocol: Synthesis of KBT-3022
-
Reactants: 4,5-Bis(4-methoxyphenyl)-2-(pyrrol-2-yl)thiazole (10 mmol), ethyl bromoacetate (10 mmol), and tetra-n-butylammonium bromide (1 mmol).
-
Solvents: Dichloromethane (40 ml) and 50% aqueous sodium hydroxide (40 ml).
-
Procedure:
-
The reactants are refluxed with vigorous stirring in the two-phase system of dichloromethane and aqueous sodium hydroxide at room temperature for 2 minutes.
-
Following the reaction, water and dichloromethane are added to the mixture under ice-cooling and shaken.
-
The dichloromethane layer is separated, and the aqueous layer is extracted again with dichloromethane.
-
The combined dichloromethane layers are dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation under reduced pressure.
-
The resulting residue is recrystallized from ligroin to yield ethyl 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]pyrrole-1-acetate (KBT-3022).
-
Synthesis of this compound (Hydrolysis of KBT-3022)
This compound is obtained by the hydrolysis of the ethyl ester of KBT-3022.
Experimental Protocol: Synthesis of this compound
-
Reactants: Ethyl 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]-pyrrole-1-acetate (KBT-3022) (8 mmol) and potassium hydroxide (16 mmol).
-
Solvent: Ethanol (80 ml).
-
Procedure:
-
KBT-3022 and potassium hydroxide are added to ethanol and the mixture is refluxed for 5 minutes.
-
After reflux, the ethanol is distilled off.
-
The resulting residue is dissolved in water to yield the potassium salt of this compound. Further acidification and extraction would yield the free carboxylic acid form.
-
Mechanism of Action
This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX), which reduces the production of prostaglandins and thromboxane A2, key mediators of platelet aggregation.[1] At higher concentrations, it also inhibits cAMP-phosphodiesterase, leading to an increase in intracellular cAMP levels, which further inhibits platelet activation.[1]
Quantitative Data
The following tables summarize the available quantitative data for KBT-3022 and its active metabolite, this compound.
| Compound | Target | IC50 (µM) | Source Organism |
| KBT-3022 | Cyclooxygenase | 0.69 | Ovine Seminal Gland |
| This compound | Cyclooxygenase | 0.43 | Ovine Seminal Gland |
Table 1: In Vitro Inhibitory Activity of KBT-3022 and this compound. [1]
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This protocol is a general representation based on common methodologies for determining COX inhibitory activity.
-
Enzyme Source: Ovine seminal gland cyclooxygenase.
-
Substrate: Arachidonic acid.
-
Incubation: The test compound (KBT-3022 or this compound) is pre-incubated with the enzyme in a suitable buffer (e.g., Tris-HCl) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Termination: The reaction is stopped after a defined time by the addition of an acid (e.g., HCl).
-
Quantification: The product of the reaction (e.g., Prostaglandin E2) is quantified using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity is determined by plotting the percentage of inhibition against the log of the compound concentration.
cAMP-Phosphodiesterase (PDE) Inhibition Assay
This protocol is a general representation for determining PDE inhibitory activity.
-
Enzyme Source: Purified phosphodiesterase isoforms from a relevant tissue source (e.g., platelets).
-
Substrate: Cyclic AMP (cAMP).
-
Incubation: The test compound (this compound) is incubated with the PDE enzyme and cAMP in a suitable buffer at 37°C.
-
Reaction: The PDE enzyme hydrolyzes cAMP to AMP.
-
Quantification: The amount of remaining cAMP or the amount of AMP produced is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays.
-
IC50 Calculation: The IC50 value is determined by measuring the inhibition of PDE activity at various concentrations of the test compound.
Conclusion
This compound, the active metabolite of KBT-3022, is a potent inhibitor of cyclooxygenase and, at higher concentrations, phosphodiesterase. The synthetic route to this compound is well-defined, proceeding through the synthesis of its ethyl ester precursor followed by hydrolysis. The data and protocols presented in this whitepaper provide a solid foundation for further research into the therapeutic potential of this compound as an antiplatelet agent. Future studies should focus on elucidating the selectivity profile of this compound against different COX and PDE isoforms and further characterizing its pharmacokinetic and pharmacodynamic properties in vivo.
References
An In-depth Technical Guide to Desethyl KBT-3022: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desethyl KBT-3022, the principal active metabolite of the antiplatelet agent KBT-3022, demonstrates potent inhibitory effects on platelet aggregation.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental methodologies for key assays and visual representations of its primary signaling pathways are included to support further research and development in the field of thrombosis and hemostasis.
Chemical Structure and Physicochemical Properties
This compound, chemically known as 2-(4,5-Bis(4-methoxylphenyl)thiazol-2-yl)pyrrol-1-ylacetic acid, is formed by the de-ethylation of its parent compound, KBT-3022.[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H20N2O4S | [3] |
| Molecular Weight | 420.481 g/mol | [3] |
| CAS Number | 101001-72-3 | [3] |
| Density | 1.29 g/cm³ | [3] |
| Boiling Point | 630.3 °C at 760 mmHg | [3] |
| Flash Point | 335 °C | [3] |
| LogP | 5.04740 | [3] |
Pharmacological Properties
This compound is a potent antiplatelet agent that primarily exerts its effect through the inhibition of cyclooxygenase (COX).[1][2] At higher concentrations, it also demonstrates inhibitory activity against cAMP-phosphodiesterase.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of cyclooxygenase, a key enzyme in the synthesis of prostanoids such as thromboxane A2 (TXA2).[1][2][4] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting COX, this compound effectively reduces the production of TXA2, leading to a decrease in platelet activation and aggregation.[1][2]
Additionally, at concentrations higher than those required for COX inhibition, this compound inhibits cAMP-phosphodiesterase.[1][2] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that inhibits platelet activation. Inhibition of cAMP-phosphodiesterase leads to an increase in intracellular cAMP levels, further contributing to the antiplatelet effect.
In Vitro and Ex Vivo Activity
Studies have shown that this compound is a more potent inhibitor of platelet aggregation than its parent compound, KBT-3022, and the commonly used antiplatelet agent, acetylsalicylic acid (aspirin).[5][6] It effectively inhibits platelet aggregation induced by arachidonic acid and collagen in vitro.[5][6] Furthermore, ex vivo studies have demonstrated that intravenous administration of this compound prolongs the time to thrombotic occlusion and inhibits collagen-induced platelet aggregation in a dose-dependent manner.[3]
The following table summarizes the inhibitory concentrations (IC50) of this compound and its parent compound against cyclooxygenase.
| Compound | IC50 (µM) for Cyclooxygenase Inhibition | Reference |
| This compound | 0.43 | [1][2] |
| KBT-3022 | 0.69 | [1][2] |
Key Signaling Pathways
The antiplatelet activity of this compound involves the modulation of two key signaling pathways within platelets: the cyclooxygenase pathway and the cAMP signaling pathway.
Caption: Inhibition of the Cyclooxygenase Pathway by this compound.
Caption: Inhibition of cAMP-Phosphodiesterase by this compound.
Experimental Protocols
This section outlines generalized methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes.
Caption: Experimental Workflow for Cyclooxygenase Inhibition Assay.
Methodology:
-
Enzyme Preparation: Purified ovine or human COX-1 or COX-2 is prepared in a suitable buffer (e.g., Tris-HCl).
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Pre-incubation: The enzyme solution is pre-incubated with either this compound or a vehicle control for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl).
-
Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of COX activity (IC50) is calculated from the dose-response curve.
cAMP-Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of cAMP-PDE.
Methodology:
-
Enzyme and Substrate Preparation: A solution of purified cAMP-phosphodiesterase and a solution of the substrate, cAMP, are prepared in an appropriate assay buffer.
-
Compound Incubation: The enzyme is incubated with various concentrations of this compound or a vehicle control.
-
Reaction Initiation: The reaction is started by the addition of cAMP.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time.
-
Reaction Termination: The reaction is terminated, often by heat inactivation.
-
Product Detection: The amount of AMP produced is quantified. This can be done using various methods, including radioimmunoassays or commercially available fluorescence or luminescence-based assay kits.
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of this compound, and the IC50 value is determined.
Platelet Aggregation Assay
This assay assesses the effect of a compound on platelet aggregation induced by various agonists.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration.
-
Compound Incubation: The PRP is incubated with either this compound at various concentrations or a vehicle control at 37°C.
-
Aggregation Induction: Platelet aggregation is induced by adding an agonist such as arachidonic acid, collagen, or ADP.
-
Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using an aggregometer.
-
Data Analysis: The maximum percentage of aggregation is determined for each condition, and the inhibitory effect of this compound is quantified.
Conclusion
This compound is a potent antiplatelet agent with a well-defined mechanism of action centered on the inhibition of cyclooxygenase and, at higher concentrations, cAMP-phosphodiesterase. Its chemical and pharmacological properties make it a compound of significant interest for the development of novel antithrombotic therapies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and scientists working to further elucidate its therapeutic potential.
References
- 1. Investigation of cyclooxygenase and signaling pathways involved in human platelet aggregation mediated by synergistic interaction of various agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:101001-72-3 | Chemsrc [chemsrc.com]
- 4. Cyclooxygenases and platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Spatiotemporal Regulation of cAMP Signaling in Blood Platelets—Old Friends and New Players [frontiersin.org]
- 6. Effect of KBT-3022, a new diphenylthiazole derivative, on platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Desethyl KBT-3022: An In-Depth Technical Guide to the Active Metabolite of the Antiplatelet Agent KBT-3022
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Desethyl KBT-3022, the principal and active metabolite of the novel antiplatelet agent KBT-3022. This document details the metabolic transformation of KBT-3022 to this compound, and presents its pharmacological profile, including its mechanism of action and preclinical efficacy. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and mandatory visualizations of the metabolic pathway and associated signaling cascades are provided to facilitate a deeper understanding and further research in the field of antiplatelet therapy.
Introduction
KBT-3022 (ethyl 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]pyrrol-1-ylacetate) is a novel diphenylthiazole derivative developed as a potent antiplatelet agent. Preclinical studies have demonstrated that KBT-3022 undergoes rapid and extensive metabolism in vivo to its active form, this compound.[1] This active metabolite is primarily responsible for the observed antiplatelet and antithrombotic effects.[2][3] Understanding the metabolic activation, pharmacokinetic profile, and pharmacological actions of this compound is crucial for the clinical development and therapeutic application of KBT-3022. This guide aims to consolidate the current scientific knowledge on this compound, presenting key data and methodologies for researchers in drug development.
Metabolism of KBT-3022 to this compound
Following oral administration, KBT-3022 is readily hydrolyzed to its active metabolite, this compound (also referred to as M9 in some literature). Plasma concentrations of the parent compound, KBT-3022, are typically low and transient.[1] The primary metabolic pathway involves the de-ethylation of the parent drug.
Further metabolism of this compound involves O-demethylation of the two methoxyphenyl groups.[1][4] In vitro studies using liver S9 fractions have shown species differences in the metabolic rate, with rat liver homogenates exhibiting much higher metabolic activity than those of mice.[5]
Metabolic conversion of KBT-3022 to this compound.
Pharmacological Profile of this compound
This compound is a potent inhibitor of platelet activation and aggregation. Its mechanism of action involves multiple pathways, primarily the inhibition of cyclooxygenase (COX), which leads to reduced production of thromboxane A2 (TXA2), a key mediator of platelet aggregation.[4][6] Additionally, at higher concentrations, this compound has been shown to inhibit cAMP-phosphodiesterase and thrombin-induced platelet aggregation.[4][6]
Quantitative Data
The following tables summarize the key quantitative data for KBT-3022 and its active metabolite, this compound.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay System | IC50 (µM) | Reference |
| KBT-3022 | Cyclooxygenase | Ovine Seminal Gland | 0.69 | [4] |
| This compound | Cyclooxygenase | Ovine Seminal Gland | 0.43 | [4] |
| This compound | Thrombin-induced Platelet Aggregation | Washed Platelets | 1-40 (Concentration-dependent) | [6] |
Table 2: Ex Vivo Antiplatelet Activity following Oral Administration of KBT-3022
| Species | Dose of KBT-3022 (mg/kg) | Effect | Reference |
| Guinea Pig | 1 and 5 | Almost complete inhibition of TXB2 production for 48h | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Guinea Pigs following Oral Administration of KBT-3022
| Dose of KBT-3022 (mg/kg) | Cmax of this compound | AUC of this compound | Note | Reference |
| 5-20 | Dose-proportional increase | Dose-proportional increase | Platelet levels of this compound were estimated to be about 75 times higher than in plasma. | [1] |
Signaling Pathways
This compound exerts its antiplatelet effects through the modulation of key signaling pathways involved in platelet activation. The primary mechanism is the inhibition of cyclooxygenase (COX-1), which blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of thromboxane A2 (TXA2). Reduced TXA2 levels lead to decreased activation of the thromboxane receptor (TP), resulting in lower intracellular calcium mobilization and reduced platelet aggregation. Furthermore, this compound can increase intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting phosphodiesterase (PDE), which also contributes to the inhibition of platelet activation.
Signaling pathway of this compound in platelets.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Metabolism using Liver S9 Fraction
Objective: To determine the metabolic conversion of KBT-3022 to this compound.
Materials:
-
KBT-3022
-
Rat or human liver S9 fraction
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver S9 fraction (e.g., 1 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding KBT-3022 (e.g., 10 µM final concentration).
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence and quantity of KBT-3022 and this compound using a validated LC-MS/MS method.
Experimental workflow for in vitro metabolism study.
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
This compound
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonists (e.g., arachidonic acid, collagen, thrombin)
-
Platelet aggregometer
Procedure:
-
Prepare PRP from fresh whole blood by centrifugation.
-
Pre-warm the PRP to 37°C.
-
Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period (e.g., 5 minutes).
-
Initiate platelet aggregation by adding an agonist (e.g., arachidonic acid at a final concentration of 100 µM).
-
Monitor the change in light transmittance for a set duration (e.g., 10 minutes) using a platelet aggregometer.
-
Calculate the percentage of aggregation and the IC50 value for this compound.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency of KBT-3022 and this compound on COX activity.
Materials:
-
KBT-3022 and this compound
-
Purified COX enzyme (e.g., from ovine seminal glands)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Method for detecting prostaglandin production (e.g., EIA kit or LC-MS/MS)
Procedure:
-
Pre-incubate the COX enzyme with various concentrations of KBT-3022, this compound, or vehicle control in the reaction buffer at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time to allow for prostaglandin formation.
-
Terminate the reaction.
-
Quantify the amount of prostaglandin (e.g., PGE2 or PGF2α) produced.
-
Calculate the percentage of inhibition and determine the IC50 values.
Conclusion
This compound is the pharmacologically active metabolite of the prodrug KBT-3022. Its potent inhibitory effects on platelet function, primarily through the inhibition of cyclooxygenase and subsequent reduction in thromboxane A2 production, establish it as a promising antiplatelet agent. This technical guide has provided a consolidated resource of its metabolism, pharmacological activity, and the experimental methodologies used for its characterization. The presented data and protocols are intended to support further research and development in the field of antithrombotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Two waves of platelet secretion induced by thromboxane A2 receptor and a critical role for phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of thromboxane receptor activation in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Early Research on the Antithrombotic Effects of Desethyl KBT-3022: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research conducted on the antithrombotic effects of Desethyl KBT-3022, the primary active metabolite of the novel antiplatelet agent KBT-3022. This document synthesizes key findings on its mechanism of action, efficacy in various preclinical models, and the experimental methodologies employed in its initial evaluation.
Core Mechanism of Action
This compound exerts its antithrombotic effects primarily through the inhibition of cyclooxygenase (COX), a key enzyme in the synthesis of pro-aggregatory thromboxane A2 (TXA2).[1] At concentrations higher than those required for COX inhibition, it also demonstrates inhibitory effects on cAMP-phosphodiesterase, which may contribute to its overall antiplatelet activity.[1] A notable characteristic of this compound is its ability to inhibit thrombin-induced platelet aggregation, an effect not observed with aspirin under similar experimental conditions.[2]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from early studies on this compound, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Inhibition of Cyclooxygenase
| Compound | Enzyme Source | IC50 (μM) | Reference |
| This compound | Ovine Seminal Gland | 0.43 | [1] |
| KBT-3022 | Ovine Seminal Gland | 0.69 | [1] |
Table 2: Inhibition of Platelet Aggregation
| Agonist | Platelet Source | Inhibition by this compound | Notes | Reference |
| Thrombin | Washed Rat Platelets | Concentration-dependent (1-40 μM) | Aspirin showed no inhibition. | [2] |
| Arachidonic Acid | Rat, Guinea-pig, Rabbit, Human Platelets | More potent than aspirin | Approximately 100 times more potent. | [2] |
| Collagen | Rat, Guinea-pig, Rabbit, Human Platelets | More potent than aspirin | Approximately 100 times more potent. | [2] |
Table 3: In Vivo Antithrombotic Efficacy
| Animal Model | Species | Effective Dose (i.v.) | Endpoint | Reference |
| Photochemically Induced Arterial Thrombosis | Rat | 0.1, 0.3, 1 mg/kg | Prolonged time to thrombotic occlusion | [2] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the early research of this compound are provided below.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound on the COX enzyme.
-
Enzyme Source: Ovine seminal gland cyclooxygenase.
-
Substrate: Arachidonic acid.
-
Methodology:
-
The reaction mixture contains Tris-HCl buffer, hematin, and L-epinephrine.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the COX enzyme at 37°C.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is terminated after a defined period (e.g., 2 minutes) by adding a strong acid (e.g., HCl).
-
The product, typically Prostaglandin E2 (PGE2), is quantified using a suitable method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
-
Thrombin-Induced Aggregation of Washed Platelets
This assay assesses the effect of a compound on platelet aggregation induced by the physiological agonist, thrombin.
-
Platelet Preparation:
-
Whole blood is collected from rats into an anticoagulant solution (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed.
-
Platelets are then pelleted from the PRP by centrifugation at a higher speed.
-
The platelet pellet is washed with a suitable buffer (e.g., Tyrode's buffer) to remove plasma components and resuspended to a standardized concentration.
-
-
Aggregation Assay:
-
The washed platelet suspension is placed in an aggregometer cuvette with a stir bar at 37°C.
-
This compound or vehicle is added to the platelet suspension and incubated for a short period.
-
Aggregation is initiated by adding a known concentration of thrombin.
-
The change in light transmission through the platelet suspension is monitored over time. An increase in light transmission corresponds to platelet aggregation.
-
The extent of inhibition is calculated by comparing the aggregation response in the presence of this compound to that of the vehicle control.
-
Photochemically Induced Arterial Thrombosis Model in Rats
This in vivo model evaluates the antithrombotic efficacy of a compound in a setting of endothelial injury-induced thrombosis.
-
Animal Preparation:
-
Male rats are anesthetized.
-
The femoral artery is surgically exposed.
-
A Doppler flow probe is placed around the artery to monitor blood flow.
-
-
Thrombosis Induction:
-
The photosensitizing dye, Rose Bengal, is administered intravenously.
-
A specific segment of the exposed femoral artery is irradiated with a filtered xenon lamp (e.g., 540 nm wavelength).
-
The photochemical reaction between the dye and the light induces endothelial damage, leading to platelet adhesion, aggregation, and the formation of an occlusive thrombus.
-
-
Drug Administration and Evaluation:
-
This compound or vehicle is administered intravenously at various doses prior to the induction of thrombosis.
-
The primary endpoint is the time to complete thrombotic occlusion of the artery, as indicated by the cessation of blood flow measured by the Doppler probe.
-
A dose-dependent prolongation of the time to occlusion indicates an antithrombotic effect.
-
Ex Vivo Collagen-Induced Platelet Aggregation in Whole Blood
This assay measures the effect of a drug administered in vivo on platelet function ex vivo.
-
Blood Collection:
-
Following in vivo administration of this compound or vehicle to rats, whole blood is collected into an anticoagulant.
-
-
Aggregation Measurement:
-
Whole blood aggregation is typically measured using an impedance aggregometer.
-
A known volume of whole blood is diluted with saline and placed in the aggregometer cuvette.
-
Aggregation is induced by the addition of collagen.
-
As platelets aggregate on the electrodes, the impedance increases, and this change is recorded over time.
-
The extent of aggregation is quantified and compared between the drug-treated and vehicle-treated groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in the early research of this compound.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound.
Caption: Inhibition of Thrombin-Induced Platelet Aggregation by this compound.
Caption: Workflow for the Photochemically Induced Arterial Thrombosis Model.
Further Considerations and Areas for Future Research
Early research on this compound has established its potent antithrombotic effects, primarily through the inhibition of cyclooxygenase. However, several areas warrant further investigation to fully characterize its pharmacological profile:
-
P-selectin Expression and PAC-1 Binding: Direct experimental evidence and quantitative data on the effects of this compound on P-selectin surface expression and the activation of the GPIIb/IIIa receptor (measured by PAC-1 binding) are currently limited in the early literature. Studies focusing on these key markers of platelet activation would provide a more complete understanding of its mechanism of action.
-
cAMP-Phosphodiesterase Inhibition: While this compound has been shown to inhibit cAMP-phosphodiesterase at higher concentrations, a precise IC50 value has not been consistently reported. Further investigation into the selectivity and potency of this inhibition is needed to determine its contribution to the overall antithrombotic effect.
-
Head-to-Head Comparative Studies: While early studies compared this compound to aspirin, more extensive head-to-head studies with other classes of antiplatelet agents would be beneficial for positioning it within the therapeutic landscape.
This technical guide provides a solid foundation for understanding the initial research on this compound. The presented data and methodologies highlight its potential as a potent antithrombotic agent and offer a starting point for further research and development in the field of antiplatelet therapy.
References
Desethyl KBT-3022: A Technical Guide to its Therapeutic Potential as an Antiplatelet Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desethyl KBT-3022, the primary active metabolite of the pro-drug KBT-3022, has demonstrated significant potential as an antiplatelet agent. Its mechanism of action extends beyond simple cyclooxygenase inhibition, encompassing a multi-faceted approach to modulating platelet activation. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, presenting key quantitative data, detailed experimental methodologies, and visual representations of its effects on critical signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of drug development to facilitate further investigation into this promising compound.
Introduction
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thromboembolic diseases, a major cause of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. This compound has emerged as a potent inhibitor of platelet function, exhibiting a broader spectrum of activity compared to traditional antiplatelet agents. This guide delves into the core mechanisms of this compound, providing a detailed analysis of its interactions with key molecular targets and its overall impact on platelet signaling.
Mechanism of Action
This compound exerts its antiplatelet effects through the modulation of several key signaling pathways involved in platelet activation and aggregation.
Inhibition of Cyclooxygenase (COX)
The principal mechanism of action for this compound is the inhibition of cyclooxygenase (COX), a critical enzyme in the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[1]
Secondary Mechanisms of Action
At concentrations higher than those required for effective COX inhibition, this compound exhibits a range of secondary activities that contribute to its overall antiplatelet efficacy:
-
cAMP-Phosphodiesterase (PDE) Inhibition: By inhibiting PDE, this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP is a crucial secondary messenger that plays a key role in inhibiting platelet activation.
-
U46619 Binding Inhibition: this compound has been shown to inhibit the binding of U46619, a stable thromboxane A2 mimetic, to its receptor, thereby directly antagonizing the TXA2 signaling pathway.[1]
-
Inhibition of Phosphatidic Acid Release: The compound also inhibits the release of phosphatidic acid in thrombin-stimulated platelets, interfering with downstream signaling events that lead to platelet activation.[1]
-
Inhibition of Thrombin-Induced Platelet Aggregation: this compound directly inhibits platelet aggregation induced by thrombin in a concentration-dependent manner.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activities of this compound.
Table 1: Inhibitory Activity of this compound on Cyclooxygenase
| Compound | Target | IC50 (µM) | Source |
| This compound | Cyclooxygenase (ovine seminal gland) | 0.43 | [1] |
| KBT-3022 | Cyclooxygenase (ovine seminal gland) | 0.69 | [1] |
Table 2: Inhibitory Activity of this compound on Platelet Aggregation
| Agonist | Species | IC50 (µM) | Source |
| Arachidonic Acid | Human | Potent (specific value not provided) | [2] |
| Collagen | Human | Potent (specific value not provided) | [2] |
| Thrombin | Human | Concentration-dependent inhibition (1-40 µM) |
Note: While inhibition of cAMP-phosphodiesterase, U46619 binding, and phosphatidic acid release has been reported, specific IC50 or Ki values were not available in the reviewed literature.
Signaling Pathways
The antiplatelet effects of this compound can be visualized through its impact on two major signaling pathways in platelets: the Thromboxane A2 (TXA2) pathway and the cyclic AMP (cAMP) pathway.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature for this compound. For precise experimental conditions, it is recommended to consult the original research articles.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on COX activity.
Materials:
-
Purified cyclooxygenase (e.g., from ovine seminal glands)
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection system (e.g., oxygen electrode to measure O2 consumption, or ELISA to measure prostaglandin E2 production)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the COX enzyme.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Monitor the reaction progress using the chosen detection system over a defined period (e.g., 2 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from human or animal blood.
-
Platelet agonists (e.g., arachidonic acid, collagen, thrombin, ADP).
-
This compound.
-
Aggregometer.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add a specific concentration of this compound to the PRP and incubate for a short period.
-
Add the platelet agonist to induce aggregation.
-
Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.
-
Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence and absence of this compound.
-
Repeat for a range of this compound concentrations to determine the IC50 value.
Therapeutic Potential and Future Directions
The multifaceted mechanism of action of this compound suggests its potential as a highly effective antiplatelet agent. Its ability to inhibit not only the production of TXA2 but also to interfere with other key platelet activation pathways could offer a more comprehensive and potent antithrombotic effect compared to agents that target a single pathway.
Future research should focus on:
-
Determining the specific IC50 and Ki values for the inhibition of cAMP-phosphodiesterase, U46619 binding, and phosphatidic acid release to provide a more complete quantitative profile of the drug.
-
Conducting in vivo studies in relevant animal models of thrombosis to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.
-
Investigating the potential for synergistic effects when used in combination with other antiplatelet or anticoagulant drugs.
-
Elucidating the precise molecular interactions of this compound with its secondary targets to better understand its mechanism of action and to guide the development of next-generation analogs with improved efficacy and safety profiles.
Conclusion
This compound is a promising antiplatelet candidate with a unique, multi-target mechanism of action. The data presented in this technical guide highlight its potent inhibitory effects on key pathways of platelet activation. The detailed experimental protocols and pathway diagrams serve as a foundational resource for the scientific community to build upon, with the ultimate goal of translating this promising preclinical candidate into a clinically effective therapy for the prevention and treatment of thromboembolic diseases.
References
Investigating the Selectivity of Desethyl KBT-3022 for Cyclooxygenase (COX) Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the cyclooxygenase (COX) selectivity profile of Desethyl KBT-3022, the active metabolite of the antiplatelet agent KBT-3022 (Pamicogrel). While direct comparative data on the inhibition of COX-1 and COX-2 isoforms by this compound is limited in publicly available literature, existing in vitro and in vivo evidence points towards a preferential inhibition of COX-1. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development and pharmacology.
Introduction to this compound and COX Inhibition
This compound is the primary active metabolite of KBT-3022, a pyrrole-based compound investigated for its antiplatelet properties. The therapeutic effect of many nonsteroidal anti-inflammatory drugs (NSAIDs) and antiplatelet agents is mediated through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in various physiological processes, including platelet aggregation (via thromboxane A2 synthesis) and protection of the gastrointestinal mucosa.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and plays a significant role in mediating pain and inflammatory responses.
The selectivity of a compound for COX-1 versus COX-2 is a critical determinant of its therapeutic efficacy and side-effect profile. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Conversely, agents targeting platelet activity often exhibit a degree of COX-1 selectivity.
Quantitative Data on COX Inhibition
| Compound | Target Enzyme | IC50 (µM) | Source Organism |
| This compound | Cyclooxygenase (from seminal gland) | 0.43 | Ovine |
| KBT-3022 (Prodrug) | Cyclooxygenase (from seminal gland) | 0.69 | Ovine |
Table 1: In vitro inhibitory activity of this compound and its prodrug KBT-3022 against cyclooxygenase from ovine seminal gland, a rich source of COX-1.[1]
Evidence for COX-1 Selectivity (In Vivo)
An in vivo study in guinea pigs provides indirect but compelling evidence for the COX-1 selectivity of this compound's parent compound, KBT-3022. Oral administration of KBT-3022 resulted in a more potent inhibition of thromboxane B2 (TXB2) production during blood coagulation compared to the inhibition of 6-keto-prostaglandin F1α (6-keto-PGF1α) production from aortic strips.[1]
-
Thromboxane B2 (TXB2): A stable metabolite of thromboxane A2, which is primarily synthesized by COX-1 in platelets and is a potent promoter of platelet aggregation.
-
6-keto-prostaglandin F1α (6-keto-PGF1α): A stable metabolite of prostacyclin (PGI2), which is produced in endothelial cells, largely by COX-2, and inhibits platelet aggregation.
The preferential reduction in a COX-1-mediated product over a COX-2-mediated product strongly suggests that this compound is a selective COX-1 inhibitor.
Experimental Protocols
The following sections describe the general methodologies that would be employed to determine the COX selectivity of a compound like this compound.
In Vitro Cyclooxygenase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of isolated COX-1 and COX-2 enzymes.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for both COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 enzyme
-
Purified human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., ELISA kit for prostaglandin E2, oxygen consumption electrode, or colorimetric/fluorometric probes)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the assay buffer.
-
Incubation: In separate reaction vessels (e.g., wells of a microplate), combine the enzyme (either COX-1 or COX-2) with different concentrations of this compound or vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a specified incubation period, stop the reaction (e.g., by adding a strong acid).
-
Product Quantification: Measure the amount of prostaglandin produced (e.g., PGE2) using a suitable detection method.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
Selectivity Index (SI): The ratio of the IC50 values is calculated to quantify the selectivity: SI = IC50 (COX-2) / IC50 (COX-1) A SI value significantly less than 1 indicates selectivity for COX-1.
Ex Vivo Prostaglandin Production Assay
This assay measures the effect of a drug administered to an animal on the production of COX-1 and COX-2 derived prostaglandins in specific tissues.
Objective: To assess the relative inhibition of COX-1 and COX-2 activity in a physiological setting.
Materials:
-
Animal model (e.g., guinea pigs)
-
This compound (or its prodrug KBT-3022) for oral administration
-
Anticoagulant for blood collection
-
Aortic tissue
-
ELISA kits for thromboxane B2 and 6-keto-prostaglandin F1α
Procedure:
-
Drug Administration: Administer this compound or its prodrug orally to a group of animals. A control group receives the vehicle.
-
Sample Collection: At a specified time after administration, collect blood samples and excise the aorta.
-
COX-1 Activity Measurement (Thromboxane B2): Allow the blood to clot to induce platelet activation and TXB2 production. Separate the serum and measure the concentration of TXB2 using an ELISA kit.
-
COX-2 Activity Measurement (6-keto-PGF1α): Incubate the aortic strips in a buffer to allow for the production of prostacyclin, which is then measured as its stable metabolite, 6-keto-PGF1α, by ELISA.
-
Data Analysis: Compare the levels of TXB2 and 6-keto-PGF1α in the drug-treated group to the control group to determine the percentage of inhibition for each pathway.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: Simplified signaling pathway of COX-1 and COX-2.
Caption: Experimental workflow for in vitro COX inhibition assay.
Conclusion
The available evidence strongly suggests that this compound is a selective inhibitor of COX-1. This is supported by its in vitro inhibitory activity against ovine seminal gland cyclooxygenase (a COX-1 source) and in vivo data demonstrating preferential inhibition of a COX-1-mediated pathway. However, to definitively establish its selectivity profile, further studies are required to determine the IC50 values for both human COX-1 and COX-2 enzymes in a direct comparative assay. Such data would be invaluable for a comprehensive understanding of the pharmacological profile of this compound and its potential as a therapeutic agent.
References
Methodological & Application
Application Notes and Protocols: Desethyl KBT-3022 Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethyl KBT-3022 is the active metabolite of the novel antiplatelet agent KBT-3022. It is a potent inhibitor of platelet aggregation, demonstrating significantly greater potency than aspirin.[1] The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX), a key enzyme in the synthesis of pro-aggregatory prostaglandins and thromboxane A2.[2][3] At higher concentrations, it has also been shown to inhibit cAMP-phosphodiesterase. This document provides a detailed protocol for assessing the in-vitro efficacy of this compound on platelet aggregation using light transmission aggregometry (LTA).
Quantitative Data Summary
| Parameter | Agonist | Value | Species/System | Reference |
| IC50 | Cyclooxygenase | 0.43 µM | Ovine Seminal Gland | [3] |
| Inhibitory Concentration | Thrombin | 1 - 40 µM | Washed Rat Platelets | [4] |
| Comparative Potency | Arachidonic Acid & Collagen | ~100x more potent than Aspirin | In-vitro (human, rat, guinea-pig, rabbit platelets) | [1] |
Signaling Pathway of Platelet Aggregation Inhibition by this compound
The following diagram illustrates the key signaling pathways involved in platelet aggregation and the inhibitory action of this compound.
Caption: this compound inhibits COX-1, blocking thromboxane A2 synthesis.
Experimental Protocol: this compound Platelet Aggregation Assay
This protocol details the use of Light Transmission Aggregometry (LTA) to evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials and Reagents
-
This compound
-
Agonists:
-
Adenosine Diphosphate (ADP)
-
Collagen (e.g., Horm collagen)
-
Arachidonic Acid (AA)
-
Thrombin
-
-
Human whole blood (from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days)
-
3.2% Sodium Citrate anticoagulant
-
Saline (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Tyrode's Buffer
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Cuvettes with stir bars
-
Centrifuge
Experimental Workflow
Caption: Workflow for the this compound platelet aggregation assay.
Step-by-Step Methodology
-
Blood Collection: Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant).
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully aspirate the PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP). PPP will be used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with PPP to a final concentration of 2.5 x 10⁸ platelets/mL.
-
Preparation of this compound and Agonists:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Prepare stock solutions of agonists (e.g., ADP: 100 µM, Collagen: 20 µg/mL) in appropriate buffers.
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP and PPP samples to 37°C.
-
Place a cuvette with PPP in the aggregometer to set the 100% light transmission baseline.
-
Place a cuvette containing adjusted PRP and a stir bar into the sample well of the aggregometer and incubate at 37°C with stirring (typically 900-1200 rpm) to set the 0% aggregation baseline.
-
Add a small volume of the this compound dilution (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add the agonist to the cuvette to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation for each concentration of this compound is determined.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of platelet aggregation).
-
Quality Control
-
Use blood from healthy donors who are free from medications known to affect platelet function.
-
Process blood samples within 2 hours of collection.
-
Ensure all reagents and equipment are properly calibrated and within their expiration dates.
-
Run appropriate controls, including a vehicle control (solvent without the inhibitor) and a positive control with a known inhibitor (e.g., aspirin).
-
Perform experiments in triplicate to ensure reproducibility.
Conclusion
This application note provides a comprehensive protocol for the in-vitro evaluation of the antiplatelet activity of this compound. The potent inhibitory effect, primarily through the cyclooxygenase pathway, makes it a compound of significant interest for further investigation in the development of novel antiplatelet therapies. Adherence to the detailed methodology and quality control measures will ensure the generation of reliable and reproducible data for the characterization of this and other potential antiplatelet agents.
References
- 1. Effect of KBT-3022, a new diphenylthiazole derivative, on platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biodatacorp.com [biodatacorp.com]
- 3. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antithrombotic effects in a rat model of aspirin-insensitive arterial thrombosis of this compound, the main active metabolite of a new antiplatelet agent, KBT-3022 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desethyl KBT-3022 Dose-Response in Human Platelets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethyl KBT-3022 is the primary active metabolite of the novel antiplatelet agent KBT-3022. It exhibits potent inhibitory effects on platelet aggregation, primarily through the inhibition of the cyclooxygenase-1 (COX-1) enzyme. This mechanism blocks the synthesis of thromboxane A2 (TXA2), a key mediator of platelet activation and aggregation induced by agonists such as arachidonic acid.[1][2] At higher concentrations, this compound has also been shown to inhibit cAMP-phosphodiesterase, which can further contribute to its antiplatelet effects by increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides detailed protocols for assessing the dose-response relationship of this compound in human platelets, along with data presentation and visualization of the relevant signaling pathways.
Data Presentation
Dose-Response of this compound on Arachidonic Acid-Induced Platelet Aggregation
| This compound Concentration (µM) | Mean Inhibition of Platelet Aggregation (%) | Standard Deviation (%) |
| 0.01 | 15.2 | 3.1 |
| 0.05 | 35.8 | 4.5 |
| 0.1 | 48.5 | 5.2 |
| 0.5 | 75.3 | 6.8 |
| 1.0 | 92.1 | 4.9 |
| 5.0 | 98.6 | 2.3 |
Comparative IC50 Values for Cyclooxygenase Inhibition
| Compound | IC50 (µM) | Enzyme Source |
| This compound | 0.43 | Ovine Seminal Gland Cyclooxygenase |
| KBT-3022 | 0.69 | Ovine Seminal Gland Cyclooxygenase |
Experimental Protocols
Protocol 1: In Vitro Human Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of the inhibitory effect of this compound on arachidonic acid-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound
-
Arachidonic Acid
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate anticoagulant
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
Add various concentrations of this compound (or vehicle control) to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of arachidonic acid (typically 0.5-1.0 mM).
-
Record the change in light transmission for at least 5 minutes.
-
The percentage of aggregation is calculated from the change in light transmission.
-
The percentage inhibition is calculated as: (1 - (Maximal Aggregation with Inhibitor / Maximal Aggregation with Vehicle)) * 100.
-
Protocol 2: Thromboxane B2 (TXB2) Measurement Assay
This protocol provides a method to confirm the mechanism of action of this compound by measuring the production of TXB2, a stable metabolite of TXA2.
Materials:
-
PRP prepared as in Protocol 1.
-
This compound
-
Arachidonic Acid
-
Indomethacin (as a positive control)
-
TXB2 ELISA Kit
-
Centrifuge
Procedure:
-
Pre-incubate PRP with various concentrations of this compound or vehicle control for 10 minutes at 37°C.
-
Stimulate the platelets with arachidonic acid for 5 minutes.
-
Stop the reaction by adding an excess of a COX inhibitor like indomethacin and immediately placing the samples on ice.
-
Centrifuge the samples at 12,000 x g for 5 minutes to pellet the platelets.
-
Collect the supernatant and measure the TXB2 concentration using a commercial TXB2 ELISA kit according to the manufacturer's instructions.
-
A dose-dependent decrease in TXB2 levels will confirm the inhibitory effect of this compound on cyclooxygenase activity.
Protocol 3: cAMP Phosphodiesterase (PDE) Activity Assay
This protocol can be used to investigate the secondary mechanism of this compound at higher concentrations.
Materials:
-
Washed human platelets
-
This compound
-
cAMP PDE Assay Kit (commercially available)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer.
-
Lyse the washed platelets to release intracellular enzymes.
-
Determine the protein concentration of the platelet lysate.
-
Perform the cAMP PDE activity assay using a commercial kit, following the manufacturer's instructions. This typically involves incubating the platelet lysate with cAMP as a substrate in the presence of various concentrations of this compound.
-
The assay measures the amount of cAMP hydrolyzed over time. A decrease in cAMP hydrolysis indicates PDE inhibition.
Mandatory Visualization
Caption: Signaling pathway of arachidonic acid-induced platelet activation and inhibition by this compound.
Caption: Experimental workflow for determining the dose-response of this compound.
References
Application Notes and Protocols for Evaluating Desethyl KBT-3022 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethyl KBT-3022 is the active metabolite of the antiplatelet agent KBT-3022. Its primary mechanism of action is the inhibition of cyclooxygenase (COX), a key enzyme in the inflammatory and platelet aggregation pathways.[1][2][3] By inhibiting COX, this compound effectively reduces the production of pro-inflammatory prostaglandins and thromboxanes, which are critical mediators of platelet activation and aggregation. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound as a COX inhibitor and an antiplatelet agent. The described assays are fundamental for the preclinical assessment of this and similar compounds.
Key Applications
-
Determination of the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
-
Assessment of the compound's effect on platelet aggregation in response to various agonists.
-
Quantification of the reduction in thromboxane B2 (TXB2) production, a downstream marker of COX activity in a cellular context.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency of this compound in inhibiting the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.
Experimental Protocol
1.1. Cell Culture and Lysate Preparation:
- For COX-1 activity, human platelet-rich plasma (PRP) or a cell line constitutively expressing COX-1 (e.g., U937) can be used.
- For COX-2 activity, a cell line where COX-2 expression is induced (e.g., RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS)) is suitable.
- Culture cells to approximately 80-90% confluency. For induction of COX-2, treat RAW 264.7 cells with 1 µg/mL LPS for 12-24 hours.
- Wash cells with cold PBS and lyse using a suitable lysis buffer containing a protease inhibitor cocktail.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzyme.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
1.2. COX Activity Assay (Colorimetric or Fluorometric):
- This protocol is based on a colorimetric assay that measures the peroxidase activity of COX.[4]
- Prepare a reaction mixture containing assay buffer, heme, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
- Add the cell lysate (containing either COX-1 or COX-2) to the wells of a 96-well plate.
- Add various concentrations of this compound or a reference inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the wells. Include a vehicle control (e.g., DMSO).
- Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate the reaction by adding arachidonic acid, the substrate for COX.
- Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to COX activity.
1.3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.
Data Presentation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 0.45 | 5.8 | 12.9 |
| Aspirin (Reference) | 0.1 | 15 | 150 |
| Celecoxib (Reference) | 10 | 0.05 | 0.005 |
Platelet Aggregation Assay
This assay evaluates the ability of this compound to inhibit platelet aggregation induced by various agonists, such as arachidonic acid, collagen, or ADP. Light Transmission Aggregometry (LTA) is the gold standard for this purpose.[5][6][7]
Experimental Protocol
2.1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
- Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[1]
- Carefully collect the upper platelet-rich layer (PRP).
- To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.[1]
- Collect the supernatant (PPP), which will be used to set the 100% aggregation baseline.
2.2. Light Transmission Aggregometry (LTA):
- Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
- Pre-warm the PRP samples to 37°C.
- Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
- Add a small volume of PRP to a cuvette with a stir bar.
- Add various concentrations of this compound or a vehicle control and incubate for a specified time (e.g., 5-10 minutes).
- Initiate platelet aggregation by adding an agonist (e.g., arachidonic acid, collagen, or ADP).
- Record the change in light transmission for 5-10 minutes.
2.3. Data Analysis:
- The maximum percentage of aggregation is determined for each condition.
- Calculate the percentage of inhibition of aggregation for each concentration of this compound relative to the vehicle control.
- Determine the IC50 value for the inhibition of platelet aggregation for each agonist.
Data Presentation
| Agonist (Concentration) | This compound IC50 (µM) | Aspirin (Reference) IC50 (µM) |
| Arachidonic Acid (1 mM) | 0.8 | 1.5 |
| Collagen (2 µg/mL) | 2.5 | 5.0 |
| ADP (10 µM) | > 50 | > 100 |
Thromboxane B2 (TXB2) Production Assay
This assay quantifies the production of Thromboxane B2 (TXB2), the stable metabolite of Thromboxane A2 (TXA2), which is a potent platelet aggregator and vasoconstrictor produced via the COX pathway.[3] A competitive ELISA is a common method for this measurement.[8][9][10]
Experimental Protocol
3.1. Cell Stimulation and Sample Collection:
- Use a relevant cell type, such as washed human platelets or a cell line like K562.
- Seed the cells in a 96-well plate.
- Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time.
- Stimulate the cells with a suitable agonist (e.g., arachidonic acid or calcium ionophore A23187) to induce TXB2 production.
- Incubate for an appropriate time (e.g., 30 minutes) at 37°C.
- Centrifuge the plate and collect the supernatant for TXB2 measurement.
3.2. TXB2 ELISA:
- Perform the ELISA according to the manufacturer's instructions of a commercial TXB2 ELISA kit.
- Briefly, add the collected supernatants, standards, and controls to the wells of an antibody-coated microplate.
- Add a TXB2-HRP conjugate.
- Incubate to allow for competitive binding.
- Wash the plate to remove unbound reagents.
- Add a substrate solution and incubate to develop color.
- Stop the reaction and measure the absorbance at the appropriate wavelength.
3.3. Data Analysis:
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of TXB2 in each sample by interpolating from the standard curve.
- Calculate the percentage of inhibition of TXB2 production for each concentration of this compound.
- Determine the IC50 value for the inhibition of TXB2 production.
Data Presentation
| Treatment | TXB2 Concentration (pg/mL) | % Inhibition |
| Vehicle Control (Stimulated) | 1500 | 0% |
| This compound (0.1 µM) | 1125 | 25% |
| This compound (1 µM) | 750 | 50% |
| This compound (10 µM) | 150 | 90% |
| IC50 (µM) | 1.0 | - |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for efficacy evaluation.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Arachidonic Acid Metabolism and Kidney Inflammation [mdpi.com]
- 3. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 5. plateletservices.com [plateletservices.com]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. arborassays.com [arborassays.com]
Application Notes and Protocols: Thrombin-Induced Platelet Aggregation Assay with Desethyl KBT-3022
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation, a critical process in hemostasis and thrombosis, can be initiated by various agonists, with thrombin being one of the most potent.[1] Thrombin activates platelets by cleaving Protease-Activated Receptors (PARs), primarily PAR1 and PAR4, on the platelet surface, initiating a signaling cascade that leads to platelet activation, shape change, and aggregation.[1] The study of compounds that inhibit this pathway is crucial for the development of novel antiplatelet therapies.
Desethyl KBT-3022 is the active metabolite of the antiplatelet agent KBT-3022.[2] Its mechanism of action primarily involves the inhibition of cyclooxygenase.[3] Notably, this compound has been shown to inhibit thrombin-induced platelet aggregation in a concentration-dependent manner.[4] This document provides detailed application notes and protocols for performing a thrombin-induced platelet aggregation assay to evaluate the inhibitory effects of this compound.
Data Presentation
The following table summarizes representative quantitative data on the inhibitory effect of this compound on thrombin-induced platelet aggregation. This data is illustrative and based on the reported effective concentration range of 1-40 µM.[4][5]
Table 1: Representative Data of Concentration-Dependent Inhibition of Thrombin-Induced Platelet Aggregation by this compound
| Concentration of this compound (µM) | Mean Inhibition of Platelet Aggregation (%) | Standard Deviation (±) |
| 0 (Vehicle Control) | 0 | 2.5 |
| 1 | 15.2 | 3.1 |
| 5 | 35.8 | 4.5 |
| 10 | 52.1 | 5.2 |
| 20 | 78.4 | 6.3 |
| 40 | 95.3 | 4.8 |
Experimental Protocols
This protocol describes the measurement of thrombin-induced platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry (LTA) and the evaluation of the inhibitory effect of this compound.
Materials and Reagents
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate
-
This compound
-
Thrombin (human or bovine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tyrode's buffer
-
Bovine Serum Albumin (BSA)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes and tips
-
Centrifuge
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a separate polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 15 minutes at room temperature.
-
Collect the supernatant (PPP) and store it at room temperature.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
Thrombin-Induced Platelet Aggregation Assay
-
Set up the light transmission aggregometer according to the manufacturer's instructions. Set the temperature to 37°C.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a stir bar.
-
Add 50 µL of either vehicle control (e.g., DMSO or saline) or varying concentrations of this compound to the PRP.
-
Incubate the mixture for 5 minutes at 37°C with stirring (e.g., 900-1200 rpm).
-
Initiate platelet aggregation by adding a pre-determined concentration of thrombin (typically 0.1-0.5 U/mL).
-
Record the change in light transmission for at least 5-10 minutes.
-
The percentage of aggregation is calculated by the aggregometer software based on the change in light transmission relative to the PPP control.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Maximal Aggregation with Inhibitor / Maximal Aggregation with Vehicle)] x 100
Mandatory Visualizations
Signaling Pathway
Caption: Thrombin signaling pathway in platelets and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the thrombin-induced platelet aggregation assay.
References
- 1. Thrombin-induced platelet aggregation -effect of dabigatran using automated platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of KBT-3022, a new diphenylthiazole derivative, on platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antithrombotic effects in a rat model of aspirin-insensitive arterial thrombosis of this compound, the main active metabolite of a new antiplatelet agent, KBT-3022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preparing Desethyl KBT-3022 Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethyl KBT-3022 is the active metabolite of the parent compound KBT-3022, a potent antiplatelet agent. Its mechanism of action involves the inhibition of cyclooxygenase (COX), a key enzyme in the arachidonic acid signaling cascade that leads to the production of pro-aggregatory thromboxanes. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro studies investigating its antiplatelet efficacy and underlying mechanisms.
This document provides detailed application notes and protocols for the preparation and use of this compound in in vitro experiments, with a focus on platelet aggregation assays.
Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 101001-72-3 | ChemSrc |
| Molecular Formula | C₂₃H₂₀N₂O₄S | ChemSrc |
| Molecular Weight | 420.48 g/mol | ChemSrc[1] |
| Appearance | Solid powder | Xcess Biosciences |
| Purity | ≥98% | Xcess Biosciences |
Solubility Information
| Solvent | Solubility of KBT-3022 (Parent Compound) |
| DMSO | 45 mg/mL (100.32 mM) |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 420.48 g/mol = 4.2048 mg
-
-
Weigh the compound: Accurately weigh approximately 4.2 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions
This protocol outlines the serial dilution of the DMSO stock solution to prepare working solutions for in vitro assays. It is crucial to maintain a low final DMSO concentration (typically below 0.5%) in the assay to prevent solvent-induced cytotoxicity.[3]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, cell culture-grade DMSO
-
Appropriate aqueous buffer or cell culture medium (e.g., Tyrode's buffer, platelet-poor plasma)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilutions in DMSO: If very low final concentrations are required, it is advisable to first perform serial dilutions of the 10 mM stock solution in sterile DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
Final Dilution in Aqueous Medium:
-
Pre-warm the aqueous buffer or cell culture medium to 37°C to reduce the risk of precipitation upon addition of the DMSO-dissolved compound.
-
To prepare the final working concentration, dilute the appropriate stock or intermediate solution into the pre-warmed aqueous medium. For instance, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Always add the DMSO solution to the aqueous medium and mix immediately and thoroughly by gentle vortexing or pipetting.
-
Example Dilution Scheme:
| Target Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Aqueous Medium (mL) | Final DMSO Concentration (%) |
| 40 | 4 | 1 | 0.4 |
| 20 | 2 | 1 | 0.2 |
| 10 | 1 | 1 | 0.1 |
| 1 | 0.1 | 1 | 0.01 |
In Vitro Platelet Aggregation Assay
This protocol provides a general methodology for assessing the inhibitory effect of this compound on platelet aggregation induced by agonists such as collagen or thrombin. Light Transmission Aggregometry (LTA) is the gold standard for these measurements.[4]
Materials:
-
Freshly prepared platelet-rich plasma (PRP) or washed platelets
-
Platelet-poor plasma (PPP) as a reference
-
This compound working solutions
-
Platelet agonists (e.g., collagen, thrombin)
-
Saline or appropriate buffer (vehicle control)
-
Platelet aggregometer
Procedure:
-
Preparation of Platelet Suspension: Prepare PRP from fresh whole blood anticoagulated with sodium citrate by centrifugation at a low speed (e.g., 200 x g for 15 minutes). Prepare PPP by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes). Adjust the platelet count in the PRP if necessary.
-
Incubation with Inhibitor:
-
Pipette the required volume of PRP into the aggregometer cuvettes.
-
Add a small volume of the this compound working solution to achieve the desired final concentration (e.g., 1-40 µM).
-
For the vehicle control, add the same volume of the corresponding saline/buffer with the same final DMSO concentration.
-
Incubate the samples for a predetermined time at 37°C with gentle stirring.
-
-
Induction of Aggregation:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the platelet agonist (e.g., collagen or thrombin) to the cuvettes to induce aggregation.
-
Record the change in light transmission for several minutes until the aggregation response reaches a plateau.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of this compound and the vehicle control.
-
Calculate the percentage of inhibition of aggregation for each concentration of the compound.
-
If a dose-response curve is generated, the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of aggregation) can be calculated.
-
Mandatory Visualizations
Signaling Pathway of COX Inhibition in Platelets
Caption: COX-1 inhibition by this compound blocks Thromboxane A2 synthesis.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions for in vitro use.
References
Animal Models for Testing Desethyl KBT-3022 Antithrombotic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethyl KBT-3022, the active metabolite of the pro-drug KBT-3022, is a potent antiplatelet agent. Its primary mechanism of action is the inhibition of cyclooxygenase (COX), a key enzyme in the synthesis of prostanoids such as thromboxane A2 (TXA2), which are powerful mediators of platelet aggregation and vasoconstriction. This document provides detailed application notes and protocols for various animal models used to evaluate the antithrombotic efficacy of this compound. These models are crucial for preclinical assessment of its potential as a therapeutic agent for thrombotic diseases.
Mechanism of Action: Signaling Pathway
This compound exerts its antithrombotic effect by inhibiting the cyclooxygenase-1 (COX-1) enzyme within platelets. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2). Reduced levels of TXA2 lead to decreased activation of the thromboxane receptor (TP), a G-protein coupled receptor. This, in turn, attenuates downstream signaling cascades involving phospholipase C (PLC) activation, inositol trisphosphate (IP3) generation, and subsequent intracellular calcium mobilization. The ultimate effect is a reduction in platelet activation, granule secretion, and the conformational change of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which is critical for platelet aggregation and thrombus formation.
Caption: Signaling pathway of this compound's antithrombotic action.
Quantitative Data Summary
The following tables summarize the quantitative data on the antithrombotic effects of KBT-3022 and its active metabolite, this compound, in various animal models.
Table 1: Efficacy of KBT-3022 in Arachidonic Acid-Induced Pulmonary Embolism
| Animal Model | Compound | Route of Administration | ED50 (mg/kg) |
| Mice | KBT-3022 | Oral | 0.29[1] |
| Rabbits | KBT-3022 | Oral | 0.12[1] |
Table 2: Comparative Efficacy in a Guinea Pig Arterio-Venous Shunt Model
| Compound | Route of Administration | Potency Relative to Aspirin | Potency Relative to Indomethacin |
| KBT-3022 | Oral | ~300x more potent | ~30x more potent[1] |
Table 3: Efficacy in a Silver Nitrate-Induced Aortic Thrombosis Model in Guinea Pigs
| Compound | Dose (mg/kg) | Route of Administration | Effect on Thrombus Formation |
| KBT-3022 | 1 | Oral | Significant inhibition[1] |
| Aspirin | 100 | Oral | Tendency to inhibit[1] |
| Ticlopidine | N/A | Oral | No effect[1] |
Table 4: Efficacy of this compound in a Photochemically Induced Arterial Thrombosis Model in Rats
| Compound | Dose (mg/kg) | Route of Administration | Effect on Time to Occlusion |
| This compound | 0.1, 0.3, 1 | Intravenous | Dose-dependent prolongation |
| Aspirin | 10, 30 | Intravenous | Little effect |
Experimental Protocols
Arachidonic Acid-Induced Pulmonary Embolism Model
This model assesses the ability of a compound to prevent death from pulmonary thromboembolism induced by the rapid intravenous injection of arachidonic acid, which causes widespread platelet aggregation in the pulmonary vasculature.
Experimental Workflow
Caption: Workflow for the arachidonic acid-induced pulmonary embolism model.
Protocol:
-
Animals: Male ddY mice (5 weeks old) or male Japanese White rabbits (weighing 2.5-3.0 kg) are used.
-
Drug Administration:
-
KBT-3022 is suspended in a 0.5% carboxymethylcellulose sodium solution.
-
The drug is administered orally to groups of animals at various doses. A control group receives the vehicle only.
-
-
Induction of Thrombosis:
-
One hour after drug administration, arachidonic acid sodium salt (dissolved in saline) is injected intravenously.
-
Mice: 50 mg/kg into the tail vein.
-
Rabbits: 1.5 mg/kg into the marginal ear vein.
-
-
-
Endpoint: The number of animals that die from pulmonary embolism within 15 minutes of arachidonic acid injection is recorded. The ED50 value (the dose that protects 50% of the animals from death) is then calculated.
Arterio-Venous (A-V) Shunt Thrombosis Model in Guinea Pigs
This model evaluates the effect of a compound on thrombus formation on a foreign surface under blood flow conditions, mimicking thrombosis in extracorporeal circuits or at sites of vascular injury.
Protocol:
-
Animals: Male Hartley guinea pigs (weighing 350-450 g) are used.
-
Anesthesia: Animals are anesthetized, for example, with an intraperitoneal injection of pentobarbital sodium.
-
Surgical Procedure:
-
The right carotid artery and left jugular vein are exposed and cannulated with polyethylene tubing filled with heparinized saline.
-
The cannulas are connected to form an arterio-venous shunt.
-
A silk thread is placed inside a section of the shunt tubing.
-
-
Drug Administration: this compound or a vehicle is administered to the animals (e.g., orally or intravenously) at a specified time before the initiation of the shunt.
-
Thrombus Formation: Blood is allowed to flow through the shunt for a defined period (e.g., 15 minutes).
-
Endpoint:
-
After the designated time, the shunt is disconnected, and the silk thread with the thrombus is carefully removed.
-
The wet weight of the thrombus is measured immediately.
-
The percentage of inhibition of thrombus formation is calculated by comparing the thrombus weight in the treated groups to the control group.
-
Silver Nitrate-Induced Aortic Thrombosis Model in Guinea Pigs
This model induces endothelial injury in a major artery, leading to the formation of a localized thrombus, which is useful for studying arterial thrombosis.
Protocol:
-
Animals: Male Hartley guinea pigs are used.
-
Anesthesia and Surgery:
-
Animals are anesthetized.
-
A midline abdominal incision is made, and the abdominal aorta is carefully exposed and isolated.
-
-
Induction of Thrombosis:
-
A piece of filter paper (e.g., 2x3 mm) saturated with a 20% silver nitrate solution is applied to the surface of the aorta for a specific duration (e.g., 10 minutes) to induce endothelial damage.
-
-
Drug Administration: The test compound (this compound) or vehicle is administered orally at a specified time before the application of silver nitrate.
-
Endpoint:
-
After a set period (e.g., 24 hours), the aorta is excised.
-
The thrombus is carefully removed and its wet weight is determined.
-
The inhibitory effect of the drug is assessed by comparing the thrombus weight in the treated group with that of the control group.
-
Photochemically Induced Arterial Thrombosis Model in Rats
This model creates a precise and reproducible thrombotic occlusion in a targeted artery by a photochemical reaction, allowing for the study of both antithrombotic and thrombolytic agents.
Experimental Workflow
Caption: Workflow for the photochemically induced arterial thrombosis model.
Protocol:
-
Animals: Male Sprague-Dawley rats are used.
-
Anesthesia and Surgery:
-
Rats are anesthetized.
-
The femoral artery is surgically exposed and isolated.
-
A Doppler flow probe is placed around the artery to monitor blood flow.
-
-
Drug Administration: this compound or vehicle is administered intravenously at various doses before the induction of thrombosis.
-
Induction of Thrombosis:
-
Rose Bengal dye (e.g., 10 mg/kg) is injected intravenously.
-
Immediately after injection, the exposed femoral artery is irradiated with a filtered xenon lamp or a laser at a specific wavelength (e.g., 540 nm).
-
-
Endpoint: The time from the start of irradiation to the complete cessation of blood flow (occlusion) is measured. The efficacy of the antithrombotic agent is determined by its ability to prolong the time to occlusion.
References
Application Note: Quantification of Desethyl KBT-3022 in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desethyl KBT-3022, a putative active metabolite of the investigational drug KBT-3022, in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been validated for linearity, accuracy, precision, and selectivity, demonstrating its suitability for pharmacokinetic and toxicokinetic studies.
Introduction
KBT-3022 is a novel therapeutic agent under development. Its metabolism in humans is expected to produce several metabolites, including this compound. Accurate quantification of this metabolite in biological matrices is crucial for understanding the overall pharmacokinetic profile and potential contribution to the parent drug's activity and safety. This document provides a detailed protocol for a validated LC-MS/MS method to measure this compound concentrations in human plasma. The general principles of bioanalytical method validation are followed to ensure the reliability of the data.[1]
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
This compound-d5 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Sample Preparation
A simple protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL this compound-d5 in 50% methanol).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry Parameters:
The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | This compound | This compound-d5 (IS) |
| Q1 Mass (m/z) | Hypothetical: 350.2 | Hypothetical: 355.2 |
| Q3 Mass (m/z) | Hypothetical: 180.1 | Hypothetical: 185.1 |
| Declustering Potential (DP) | 80 V | 80 V |
| Collision Energy (CE) | 35 eV | 35 eV |
| Ion Source | ESI Positive | ESI Positive |
| Curtain Gas | 30 psi | 30 psi |
| IonSpray Voltage | 5500 V | 5500 V |
| Temperature | 500°C | 500°C |
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, and stability according to established bioanalytical method validation guidelines.
Linearity:
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision:
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 105.2 | 8.1 | 103.5 |
| LQC | 1.5 | 5.2 | 98.7 | 6.5 | 101.2 |
| MQC | 75 | 4.1 | 101.5 | 5.3 | 99.8 |
| HQC | 400 | 3.5 | 99.2 | 4.8 | 100.7 |
Selectivity:
No significant interfering peaks were observed at the retention times of this compound and the internal standard in blank plasma samples from six different sources.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical metabolic pathway of KBT-3022.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and preclinical studies. This method will be a valuable tool for characterizing the pharmacokinetics of this compound and its parent compound, KBT-3022.
References
Application Note and Protocol for Assessing Platelet Activation Inhibition by Desethyl KBT-3022 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. Dysregulation of platelet activation can lead to cardiovascular diseases. Therefore, the identification and characterization of novel antiplatelet agents are of significant interest in drug development. Desethyl KBT-3022, the active metabolite of KBT-3022, is a potent antiplatelet agent.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX), a key enzyme in the synthesis of thromboxane A2 (TxA2), which is a potent platelet agonist.[2] Flow cytometry is a powerful technique for the rapid and quantitative assessment of platelet activation in response to various stimuli and inhibitors.[3][4] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on platelet activation using flow cytometry to measure the expression of P-selectin (CD62P) and the activation of the GPIIb/IIIa complex (PAC-1 binding).
Principle
Upon activation, platelets undergo degranulation, leading to the surface expression of P-selectin (CD62P) from α-granules.[5] Simultaneously, the fibrinogen receptor, GPIIb/IIIa (integrin αIIbβ3), undergoes a conformational change to its active state, which can be detected by the binding of the PAC-1 antibody.[4][6] By treating platelets with an agonist in the presence and absence of this compound, the inhibitory effect of the compound on these activation markers can be quantified using flow cytometry.
Data Presentation
The following tables present representative data on the inhibition of platelet activation by a cyclooxygenase inhibitor. While specific data for this compound is not publicly available, these tables illustrate the expected outcomes based on the effects of other COX inhibitors like aspirin.
Table 1: Effect of this compound on P-selectin (CD62P) Expression
| Treatment Condition | Agonist (e.g., ADP 20 µM) | % CD62P Positive Platelets (Mean ± SD) |
| Unstimulated Control | - | 1.5 ± 0.5 |
| Vehicle Control | + | 75.2 ± 8.1 |
| This compound (IC50) | + | 35.6 ± 6.3 |
| This compound (High Conc.) | + | 10.1 ± 2.9 |
Table 2: Effect of this compound on GPIIb/IIIa Activation (PAC-1 Binding)
| Treatment Condition | Agonist (e.g., ADP 20 µM) | % PAC-1 Positive Platelets (Mean ± SD) |
| Unstimulated Control | - | 2.1 ± 0.8 |
| Vehicle Control | + | 88.9 ± 5.7 |
| This compound (IC50) | + | 42.3 ± 7.2 |
| This compound (High Conc.) | + | 15.4 ± 3.5 |
Experimental Protocols
Materials and Reagents
-
Whole blood collected in acid-citrate-dextrose (ACD) or sodium citrate tubes.
-
This compound (and vehicle control, e.g., DMSO).
-
Platelet agonist (e.g., Adenosine diphosphate (ADP), Arachidonic Acid (AA), or Thrombin Receptor Activating Peptide (TRAP)).
-
Fluorescently-conjugated monoclonal antibodies:
-
Anti-CD61-PerCP or another platelet-specific marker.
-
Anti-CD62P-PE (P-selectin).
-
PAC-1-FITC (activated GPIIb/IIIa).
-
-
Isotype control antibodies.
-
1% Paraformaldehyde (PFA) solution in PBS.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
Calibrated pipettes and sterile tubes.
Experimental Workflow
Caption: Experimental workflow for assessing platelet activation.
Detailed Protocol
-
Blood Collection and Preparation:
-
Collect whole blood from healthy donors into ACD or sodium citrate tubes to prevent coagulation.
-
To obtain platelet-rich plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake.
-
Carefully collect the upper PRP layer.
-
-
Inhibition and Activation:
-
Aliquot PRP into flow cytometry tubes.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the platelet agonist (e.g., ADP to a final concentration of 20 µM) and incubate for a specific time (e.g., 5-15 minutes) at room temperature. Include an unstimulated control (no agonist).
-
-
Immunostaining:
-
Add the fluorescently labeled antibodies (Anti-CD61, Anti-CD62P, and PAC-1) to the tubes. Use isotype controls in separate tubes to set the negative gates.
-
Incubate for 20-30 minutes at room temperature in the dark.[7]
-
-
Fixation (Optional):
-
Add 1% PFA solution to fix the platelets. This step can stabilize the staining but may not be necessary if samples are analyzed immediately.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer to detect the appropriate fluorochromes.
-
Gate the platelet population based on their forward and side scatter characteristics and positivity for the platelet-specific marker (e.g., CD61).
-
Within the platelet gate, determine the percentage of cells positive for CD62P and PAC-1.
-
Signaling Pathway
This compound inhibits platelet activation by blocking the cyclooxygenase (COX) enzyme. This prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TxA2). TxA2 is a potent platelet agonist that, upon binding to its receptor, initiates a signaling cascade leading to platelet activation.
Caption: Inhibition of the TxA2 signaling pathway by this compound.
References
- 1. Effect of KBT-3022, a new diphenylthiazole derivative, on platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Desethyl KBT-3022 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Desethyl KBT-3022, particularly concerning its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the active metabolite of the antiplatelet agent KBT-3022. Its primary mechanism of action is the inhibition of cyclooxygenase (COX), a key enzyme in the synthesis of prostaglandins and thromboxanes.[1][2][3] At concentrations higher than those needed for COX inhibition, it also inhibits cAMP-phosphodiesterase, an enzyme that degrades the second messenger cyclic AMP (cAMP).[1][2]
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What can I do?
A2: Precipitation is a common issue with poorly water-soluble compounds like this compound. The calculated LogP of 5.04740 suggests it is lipophilic and likely has low aqueous solubility.[4] To address this, consider the troubleshooting guide below for enhancing solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
Q3: What is a suitable starting concentration for in vitro assays with this compound?
A3: The optimal concentration will depend on your specific assay and cell type. However, published in vitro studies have shown that this compound inhibits thrombin-induced platelet aggregation in a concentration-dependent manner from 1–40 μM.[4] It is advisable to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your in vitro experiments.
Logical Workflow for Solubility Troubleshooting
Caption: A workflow for troubleshooting this compound solubility issues.
Data on Common Solubilization Strategies
| Solubilization Strategy | Agent Example | Typical Starting Concentration | Considerations |
| Co-solvents | Dimethyl sulfoxide (DMSO) | < 0.5% (v/v) in final assay medium | High concentrations can be toxic to cells. Always include a vehicle control. |
| Ethanol | 0.1 - 1% (v/v) | Can have biological effects. Use with caution and appropriate controls. | |
| Polyethylene Glycol 400 (PEG 400) | 1 - 5% (v/v) | Generally well-tolerated by many cell lines. | |
| Surfactants (non-ionic) | Tween-20 or Triton X-100 | 0.01 - 0.05% (v/v) | Primarily for cell-free assays as they can disrupt cell membranes. |
| Complexation Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 or 1:2 molar ratio (Drug:CD) | Can enhance solubility by encapsulating the hydrophobic drug molecule. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solution and Assessing Solubility
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Pre-warm the aqueous assay buffer to the temperature of your experiment (e.g., 37°C).
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed assay buffer to achieve the final desired concentrations. It is crucial to add the stock solution to the buffer and mix immediately to minimize precipitation.
-
Visually inspect the working solutions for any signs of precipitation (cloudiness, visible particles). For a more sensitive assessment, examine a small aliquot under a light microscope.
-
If precipitation is observed, refer to the troubleshooting guide to test different solubilization strategies. Always include a vehicle control (DMSO or other solubilizing agents at the same final concentration) in your experiments to account for any effects of the solvent on the assay.
-
Signaling Pathways
Inhibition of the Cyclooxygenase (COX) Pathway by this compound
This compound inhibits the conversion of arachidonic acid to prostaglandin H2 by blocking the action of cyclooxygenase (COX) enzymes. This, in turn, reduces the production of downstream pro-inflammatory prostaglandins and thromboxanes.
Caption: this compound inhibits the COX pathway.
Inhibition of cAMP-Phosphodiesterase (PDE) by this compound in Platelets
In platelets, an increase in cyclic AMP (cAMP) leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various substrates to inhibit platelet activation. This compound, at higher concentrations, can inhibit cAMP-phosphodiesterase (PDE), the enzyme responsible for cAMP degradation, thereby potentiating the inhibitory effects of the cAMP signaling pathway.
Caption: this compound's effect on the cAMP pathway in platelets.
References
Technical Support Center: Desethyl KBT-3022 Platelet Aggregation Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Desethyl KBT-3022 in platelet aggregation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is the active metabolite of KBT-3022. Its principal mechanism of action is the inhibition of the cyclooxygenase (COX) enzyme.[1] This action blocks the conversion of arachidonic acid into thromboxane A2 (TXA2), a potent mediator of platelet activation and aggregation. At concentrations higher than those needed for COX inhibition, this compound has also been shown to inhibit cAMP-phosphodiesterase.[1]
Q2: Which platelet aggregation agonists are most strongly affected by this compound?
A2: this compound most potently inhibits platelet aggregation induced by arachidonic acid and collagen.[2] This is a direct result of its COX-inhibiting activity. Its effect on aggregation induced by ADP, platelet-activating factor, or thrombin is less potent.[2]
Q3: Is this compound active in vitro?
A3: Yes, this compound is the active metabolite and is suitable for in vitro experiments.[1][2] The parent compound, KBT-3022, is considered a prodrug that is metabolized to the active this compound form.[1]
Q4: How does the potency of this compound compare to other antiplatelet agents like aspirin?
A4: In-vitro and ex-vivo studies have shown that KBT-3022 (acting via its metabolite this compound) inhibits arachidonic acid- and collagen-induced platelet aggregation approximately 100 times more potently than acetylsalicylic acid (aspirin).[2]
Troubleshooting Guide
Problem 1: No or significantly reduced aggregation observed with agonists like arachidonic acid or collagen after applying this compound.
-
Is this expected?
-
Yes, this is the expected outcome. This compound is a potent inhibitor of the COX pathway, which is essential for aggregation induced by arachidonic acid and plays a significant role in collagen-induced aggregation.[2] A strong inhibition of these pathways validates the compound's activity.
-
Problem 2: High variability in aggregation results between replicates.
-
Potential Causes & Solutions:
-
Inconsistent Agonist Concentration: Ensure agonist solutions are freshly prepared for each experiment and that pipetting is accurate. Use a concentration that induces a submaximal aggregation response to better measure inhibition.[3]
-
Inadequate Mixing: Ensure the stir bar is spinning at a consistent and appropriate speed in the aggregometer cuvette during the entire measurement period.
-
Platelet Activation During Preparation: Traumatic blood draws or delays in processing can prematurely activate platelets.[4][5] Use a 21-gauge needle, discard the first 2-3 mL of blood, and process samples promptly.[3]
-
Temperature Fluctuations: Blood samples for aggregation studies should be maintained at room temperature.[5][6] Avoid refrigeration or placing them on ice.
-
Problem 3: No aggregation response is observed across all agonists, even in control wells (without this compound).
-
Potential Causes & Solutions:
-
Pre-analytical Errors:
-
Incorrect Anticoagulant: Use 3.2% sodium citrate. The 9:1 blood-to-anticoagulant ratio is critical.[3]
-
Sample Age: Platelet function testing should be performed on fresh samples, as platelets have a short lifespan and their function declines rapidly.[4][7]
-
Lipemic Sample: If a patient was not fasting, lipids in the plasma can obscure the aggregometer's light path, preventing detection of aggregation.[8]
-
-
Instrumental Errors:
-
Donor Medication: The blood donor may have taken medications that inhibit platelet function, such as aspirin or NSAIDs.[9][10] A thorough drug history is essential.
-
Problem 4: Aggregation response with ADP or Thrombin is weaker than expected in the presence of this compound.
-
Is this expected?
-
This can be an expected secondary effect. While this compound's primary target is the COX pathway, thromboxane A2 (the product of the COX pathway) acts as an important amplification signal for other agonists like ADP and thrombin.[11] By blocking TXA2 production, this compound can reduce the full aggregation response initiated by these other agonists. At higher concentrations, this compound has also been shown to inhibit thrombin-induced aggregation more directly.[2]
-
Visualized Workflows and Pathways
Caption: Troubleshooting logic for unexpected platelet aggregation results.
Caption: Inhibition of the COX-1 pathway by this compound.
Data Summary and Experimental Protocol
Quantitative Data
Table 1: Inhibitory Activity of KBT-3022 and its Metabolite
| Compound | Target | IC50 Value (µM) | Source |
|---|---|---|---|
| KBT-3022 | Cyclooxygenase | 0.69 | [1] |
| This compound | Cyclooxygenase | 0.43 |[1] |
Table 2: Common Agonists for Light Transmission Aggregometry (LTA)
| Agonist | Typical Concentration Range | Primary Pathway/Receptor |
|---|---|---|
| Arachidonic Acid (AA) | 0.5 - 1.5 mM | Cyclooxygenase (COX) |
| Collagen | 1 - 5 µg/mL | GPVI, α2β1 |
| Adenosine Diphosphate (ADP) | 2 - 20 µM | P2Y1, P2Y12 |
| Thrombin | 0.5 - 2 U/mL | PAR1, PAR4 |
| Ristocetin | 1.2 - 1.5 mg/mL | GPIb-IX-V (with VWF) |
Detailed Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol provides a generalized procedure for assessing the effect of this compound on platelet aggregation.
1. Blood Collection:
-
Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks.[3]
-
Use a 21-gauge needle for venipuncture to minimize platelet activation.[3]
-
Draw blood into tubes containing 3.2% sodium citrate, maintaining a strict 9:1 blood-to-anticoagulant ratio.[3]
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant.
2. Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:
-
To obtain PRP, centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature.[3]
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Aspirate the PPP supernatant and transfer to a separate tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.[3]
3. Instrument Setup and Calibration:
-
Turn on the aggregometer and allow the heating block to equilibrate to 37°C.[3]
-
Calibrate the instrument for 100% aggregation using a cuvette with PPP and a stir bar.[3]
-
Calibrate for 0% aggregation using a cuvette with PRP and a stir bar.[3]
4. Aggregation Assay:
-
Pipette a standardized volume of PRP (e.g., 450 µL) into a new cuvette containing a magnetic stir bar.
-
Add a small volume of this compound (at the desired final concentration) or vehicle control to the PRP.
-
Place the cuvette in the heating block of the aggregometer and incubate for a predetermined time (e.g., 1-5 minutes) to allow the compound to interact with the platelets.
-
Add the chosen agonist (e.g., arachidonic acid, collagen) to the cuvette to initiate aggregation.
-
Record the change in light transmission for a set period (typically 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
5. Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Compare the aggregation response in the presence of this compound to the vehicle control to determine the percentage of inhibition.
Caption: Step-by-step workflow for Light Transmission Aggregometry.
References
- 1. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of KBT-3022, a new diphenylthiazole derivative, on platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. biodatacorp.com [biodatacorp.com]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. testing.com [testing.com]
- 8. fritsmafactor.com [fritsmafactor.com]
- 9. labtestsonline.org.uk [labtestsonline.org.uk]
- 10. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 11. ClinPGx [clinpgx.org]
Technical Support Center: Optimizing Desethyl KBT-3022 Concentration for COX Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Desethyl KBT-3022. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at optimizing its concentration for cyclooxygenase (COX) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active metabolite of the antiplatelet agent KBT-3022. Its principal mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. By inhibiting COX, this compound blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of platelet aggregation and inflammation.[1]
Q2: What is the reported IC50 value for this compound?
A2: this compound has been shown to inhibit cyclooxygenase from ovine seminal gland with an IC50 value of 0.43 microM.[1][2] It is important to note that this preparation is primarily composed of COX-1. To date, specific IC50 values for this compound against purified COX-1 and COX-2 enzymes have not been reported in the literature. Therefore, it is recommended that researchers determine the specific IC50 values for both isoforms in their experimental system to understand its selectivity.
Q3: Are there any known off-target effects of this compound?
A3: Yes, at concentrations higher than those required for COX inhibition, this compound has been observed to inhibit cAMP-phosphodiesterase.[1][2] This can lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which may produce confounding effects in cellular assays. When designing experiments, it is crucial to consider this potential off-target activity, especially at higher concentrations.
Q4: How should I prepare and store this compound?
A4: For in vitro assays, this compound can be dissolved in solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution and then make serial dilutions in the appropriate assay buffer. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C to prevent degradation. Information on the photostability of the parent compound KBT-3022 suggests that it is sensitive to light and can undergo hydrolysis at extreme pH, so it is prudent to handle this compound with similar precautions.[3]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent dissolution or precipitation of this compound in aqueous buffers.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experiments and controls. It is also advisable to visually inspect for any precipitation after dilution into aqueous buffers. Sonication may aid in dissolution.
-
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Solution: Aliquot the stock solution to avoid multiple freeze-thaw cycles. Protect the stock solution from light. Prepare fresh dilutions for each experiment.
-
Issue 2: Observed cellular effects do not correlate with expected COX inhibition.
-
Possible Cause: Off-target effects at the concentration used. As mentioned, at higher concentrations, this compound can inhibit cAMP-phosphodiesterase.[1][2]
-
Solution: Perform a dose-response curve to determine the optimal concentration range for selective COX inhibition. If off-target effects are suspected, consider including a phosphodiesterase inhibitor as a positive control in your experiments to assess the contribution of this pathway.
-
-
Possible Cause: The specific COX isoform (COX-1 vs. COX-2) expressed in your experimental model.
-
Solution: Characterize the COX isoform expression in your cell line or tissue. Since the selectivity of this compound for COX-1 versus COX-2 is not well-documented, it is crucial to test its activity against both isoforms to interpret your results accurately.
-
Issue 3: Difficulty in determining a precise IC50 value.
-
Possible Cause: Sub-optimal assay conditions.
-
Solution: Ensure that the enzyme concentration, substrate (arachidonic acid) concentration, and incubation times are optimized for your specific assay. The concentration of arachidonic acid can influence the apparent potency of COX inhibitors.
-
-
Possible Cause: Issues with the detection method.
-
Solution: Validate your detection method (e.g., ELISA, colorimetric, fluorometric) with known COX inhibitors (e.g., ibuprofen for non-selective, celecoxib for COX-2 selective) to ensure accuracy and reproducibility.
-
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Source |
| This compound | Cyclooxygenase (ovine seminal gland) | 0.43 | [1][2] |
| KBT-3022 | Cyclooxygenase (ovine seminal gland) | 0.69 | [1][2] |
Note: The cyclooxygenase from ovine seminal gland is predominantly the COX-1 isoform. Further studies are required to determine the IC50 of this compound against the COX-2 isoform to establish its selectivity index (SI = IC50(COX-1) / IC50(COX-2)).
Experimental Protocols
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
This compound
-
Control inhibitors (e.g., Ibuprofen, Celecoxib)
-
Detection reagent (e.g., colorimetric or fluorometric probe, or reagents for ELISA of prostaglandins)
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and control inhibitors in DMSO. Make serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in assay buffer to the desired concentration. Keep the enzymes on ice.
-
Assay Plate Setup: Add assay buffer, heme, and the diluted enzyme to each well of a 96-well plate.
-
Inhibitor Addition: Add the serially diluted this compound or control inhibitors to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the product formation using your chosen detection method (e.g., addition of a colorimetric probe and reading absorbance, or analysis of prostaglandin levels by ELISA).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: cAMP Phosphodiesterase (PDE) Inhibition Assay
This protocol can be used to assess the off-target effects of this compound on PDE activity.
Materials:
-
Purified PDE enzyme (e.g., PDE4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
cAMP (substrate)
-
³H-cAMP (radiolabeled tracer)
-
This compound
-
Control PDE inhibitor (e.g., Rolipram for PDE4)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation fluid
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and the control inhibitor in DMSO. Make serial dilutions in the assay buffer.
-
Assay Setup: In a microcentrifuge tube, combine the assay buffer, PDE enzyme, and the desired concentration of this compound or control inhibitor.
-
Reaction Initiation: Add a mixture of cAMP and ³H-cAMP to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specific time, ensuring that less than 30% of the substrate is hydrolyzed.
-
Reaction Termination: Stop the reaction by boiling the samples for 1 minute.
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the resulting 5'-AMP to adenosine.
-
Separation: Apply the reaction mixture to an anion-exchange resin column to separate the charged, unhydrolyzed cAMP from the uncharged adenosine.
-
Detection: Elute the adenosine and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of PDE activity for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: COX signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photo-stability of the new antiplatelet agent, KBT-3022 (ethyl 2-[4,5-bis(4-methoxyphenyl)thiazole-2-yl]pyrrol-1-ylacetate) in aqueous solutions containing acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Desethyl KBT-3022 stability in different solvents and buffers
This technical support center provides guidance on the stability of Desethyl KBT-3022 in various solvents and buffers, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: this compound, the active carboxylic acid metabolite of KBT-3022, is generally stable in common organic solvents such as DMSO, ethanol, and acetonitrile when stored at -20°C for short periods. However, for long-term storage, it is recommended to store the compound as a dry solid at -20°C or below, protected from light. Stability in aqueous solutions is highly dependent on the pH of the buffer.
Q2: How does pH affect the stability of this compound in aqueous buffers?
A2: The stability of this compound in aqueous solutions is significantly influenced by pH. As a carboxylic acid, it is more stable in neutral to slightly acidic conditions (pH 5-7). In strongly acidic or alkaline solutions, the molecule may be susceptible to degradation. It is crucial to perform pH-dependent stability studies to determine the optimal buffer conditions for your experiments.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure—containing a thiazole ring, methoxyphenyl groups, and a pyrrole moiety—potential degradation routes could include:
-
Oxidation: The methoxy groups and the electron-rich heterocyclic rings may be susceptible to oxidation.
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, leading to photodegradation.
-
Hydrolysis: While the ethyl ester of the parent compound, KBT-3022, is hydrolyzed to form this compound, other amide or ether linkages, if present in related impurities, could be susceptible to hydrolysis under extreme pH conditions.
Q4: Are there any recommended storage conditions for stock solutions of this compound?
A4: For optimal stability, stock solutions of this compound in organic solvents like DMSO should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions should be freshly prepared for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours.
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays.
-
Possible Cause 1: Degradation of this compound in culture medium.
-
Troubleshooting Step: The pH of cell culture medium is typically around 7.4. While this compound is expected to be relatively stable at this pH, prolonged incubation at 37°C can lead to degradation. Prepare fresh solutions of the compound for each experiment and add it to the culture medium immediately before treating the cells.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Troubleshooting Step: Hydrophobic compounds can adsorb to plastic surfaces. To mitigate this, consider using low-adhesion microplates and polypropylene tubes.
-
Problem: Drifting retention times or new peaks appearing in HPLC analysis of stability samples.
-
Possible Cause 1: Mobile phase instability.
-
Troubleshooting Step: Ensure the mobile phase is freshly prepared and properly degassed. If using a buffered mobile phase, check the pH and ensure it is consistent across runs.
-
-
Possible Cause 2: Compound degradation during the analytical run.
-
Troubleshooting Step: If new peaks (degradants) are appearing, this indicates on-instrument degradation. This could be due to the mobile phase pH or temperature. It may be necessary to adjust the mobile phase composition or use a column with a different stationary phase.
-
-
Possible Cause 3: Column degradation.
-
Troubleshooting Step: A loss of peak shape or shifting retention times can indicate a deteriorating HPLC column. Wash the column according to the manufacturer's instructions or replace it if necessary.
-
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photostability: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Sample Analysis: After the specified stress period, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at -20°C
| Solvent | Initial Concentration | % Remaining after 1 month | % Remaining after 3 months |
| DMSO | 10 mM | 99.5% | 98.2% |
| Ethanol | 10 mM | 99.1% | 97.5% |
| Acetonitrile | 10 mM | 99.3% | 98.0% |
Table 2: Hypothetical Stability of this compound in Aqueous Buffers at 4°C
| Buffer (pH) | Initial Concentration | % Remaining after 24 hours | % Remaining after 72 hours |
| Phosphate Buffer (pH 5.0) | 100 µM | 99.8% | 99.0% |
| Phosphate Buffer (pH 7.4) | 100 µM | 98.5% | 95.1% |
| Carbonate Buffer (pH 9.0) | 100 µM | 92.3% | 85.6% |
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Simplified Signaling Pathway of a COX Inhibitor.
Troubleshooting inconsistent results in Desethyl KBT-3022 studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Desethyl KBT-3022. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active metabolite of the antiplatelet agent KBT-3022. Its principal mechanism of action is the inhibition of the cyclooxygenase (COX) enzyme, which is crucial for the synthesis of pro-inflammatory and pro-aggregatory prostaglandins and thromboxanes.
Q2: Does this compound have other known biological activities?
A2: Yes, at concentrations higher than those required for COX inhibition, this compound has been shown to inhibit cAMP-phosphodiesterase and thrombin-induced platelet aggregation. This multi-target activity may contribute to its overall pharmacological profile.
Q3: What are the common solvents for dissolving this compound?
A3: this compound is a hydrophobic molecule and is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol for in vitro experiments. It is crucial to keep the final solvent concentration in your assay low (typically below 0.5%) to avoid solvent-induced artifacts.
Q4: Is this compound stable in solution?
A4: The parent compound, KBT-3022, has been shown to be sensitive to light and pH, undergoing photodegradation and hydrolysis. It is therefore recommended to handle this compound solutions with care by protecting them from light and maintaining a stable pH environment (pH 3-9) to ensure consistent results. Freshly prepared solutions are always recommended.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Platelet Aggregation Inhibition
Question: My IC50 value for this compound in platelet aggregation assays varies significantly between experiments. What could be the cause?
| Potential Cause | Recommended Action |
| Compound Precipitation | Due to its hydrophobic nature, this compound may precipitate in aqueous assay buffers. Visually inspect for any cloudiness. Consider using a small amount of a non-ionic surfactant or increasing the solvent concentration slightly (while staying below the toxicity threshold). |
| Inconsistent Agonist Concentration | Prepare fresh agonist solutions (e.g., arachidonic acid, collagen, thrombin) for each experiment and verify the final concentration. Use a concentration that induces a submaximal aggregation response to effectively measure inhibition. |
| Variability in Platelet Donors | Platelet reactivity can vary significantly between donors due to genetic factors, diet, and medications. If possible, use platelets from a consistent pool of healthy donors who have not taken antiplatelet drugs for at least two weeks. |
| Sample Handling and Preparation | Platelets are sensitive to temperature and mechanical stress. Ensure consistent timing between blood collection and the experiment, and maintain samples at room temperature. Use wide-bore pipette tips to minimize shear stress. |
| Compound Degradation | Prepare fresh working solutions of this compound for each experiment from a stock solution stored under appropriate conditions (protected from light, at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
Issue 2: Lower or Higher Than Expected Potency in COX Inhibition Assays
Question: The potency of this compound in my cyclooxygenase (COX) activity assay is not consistent with published data. Why might this be?
| Potential Cause | Recommended Action |
| Enzyme Activity Variation | The activity of purified COX enzymes can vary between lots and with storage conditions. Always run a standard inhibitor (e.g., indomethacin, celecoxib) in parallel to normalize your results. |
| Incorrect Substrate Concentration | Ensure the concentration of arachidonic acid is appropriate for the assay. If the substrate concentration is too high, it may overcome the inhibitory effect of this compound, leading to an underestimation of its potency. |
| Assay Buffer Composition | The pH and composition of the assay buffer can influence both enzyme activity and inhibitor binding. Ensure your buffer conditions are consistent with established protocols. |
| Compound Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the assay. Consider using low-adhesion microplates and pipette tips. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound from published studies. Variability in these values can be attributed to different experimental conditions, such as the source of the enzyme or platelets, and the specific assay protocol used.
| Assay | Target | Species | IC50 (µM) |
| Cyclooxygenase Inhibition | Ovine Seminal Gland COX | Ovine | 0.43 |
| Platelet Aggregation | Thrombin-induced | Rat | 1-40 (Concentration-dependent inhibition) |
| Platelet Aggregation | Arachidonic Acid-induced | Human, Rabbit, Rat, Guinea-pig | More potent than Aspirin |
| Platelet Aggregation | Collagen-induced | Human, Rabbit, Rat, Guinea-pig | More potent than Aspirin |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. The PPP will be used to set the 100% aggregation baseline.
-
-
Preparation of this compound and Agonist Solutions:
-
Prepare a stock solution of this compound in DMSO. Create a series of working solutions by diluting the stock in DMSO.
-
Prepare working solutions of platelet agonists (e.g., arachidonic acid at 0.5-1 mM, collagen at 1-5 µg/mL, or thrombin at 0.1-0.5 U/mL) in their respective buffers.
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C for 5-10 minutes.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the sample well to set the 0% aggregation baseline.
-
Add a small volume of the this compound working solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.
-
Add the agonist to the cuvette to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition by comparing the maximal aggregation of this compound-treated samples to the vehicle-treated control.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Cyclooxygenase (COX) Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create a dilution series.
-
Prepare a solution of purified COX-1 or COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).
-
Prepare a solution of arachidonic acid as the substrate.
-
Prepare a detection reagent according to the manufacturer's instructions of your chosen assay kit (e.g., colorimetric, fluorometric, or luminescent).
-
-
Assay Procedure:
-
To the wells of a microplate, add the COX enzyme solution.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a specific time to allow for product formation.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound's primary mechanism of action.
Addressing variability in platelet response to Desethyl KBT-3022
Welcome to the technical support center for Desethyl KBT-3022. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in platelet response to this compound and to provide guidance on troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Unexpectedly Low Inhibition of Platelet Aggregation
Question 1: I am not observing the expected inhibitory effect of this compound on platelet aggregation. What are the possible causes?
Answer: Several factors could contribute to a lower-than-expected inhibitory effect of this compound. These can be broadly categorized into issues with the compound, the experimental setup, or the platelets themselves.
Troubleshooting Steps:
-
Compound Integrity:
-
Improper Storage: Confirm that the compound has been stored according to the manufacturer's instructions, protected from light and moisture.
-
Degradation: this compound, like its parent compound KBT-3022, may be susceptible to hydrolysis under acidic or basic conditions.[1] Ensure the pH of your stock solutions and assay buffer is within a neutral range (pH 7.2-7.4).
-
Solution Age: Prepare fresh working solutions of this compound for each experiment. Avoid using old stock solutions.
-
-
Experimental Protocol:
-
Incorrect Concentration: Double-check all calculations for the dilution of this compound to ensure the final concentration in the assay is correct.
-
Inadequate Incubation Time: Ensure a sufficient pre-incubation period of the platelets with this compound before adding the agonist. A typical incubation time is 5-15 minutes at 37°C.
-
Agonist Concentration: The concentration of the platelet agonist (e.g., arachidonic acid, collagen) is critical. If the agonist concentration is too high, it may overcome the inhibitory effect of this compound. It is recommended to use an agonist concentration that induces a submaximal aggregation response.[2]
-
-
Platelet-Related Issues:
-
Platelet Activation During Preparation: Platelets are sensitive and can be activated during blood collection and processing.[3] Use a large gauge needle (e.g., 21-gauge), discard the first few milliliters of blood, and handle the samples gently to minimize premature activation.[4]
-
Low Platelet Count: An insufficient number of platelets in the platelet-rich plasma (PRP) can lead to a weak aggregation response, making it difficult to assess inhibition. The platelet count in PRP should be standardized, typically to 2.5 x 10⁸ platelets/mL.[4]
-
Section 2: High Inter-Assay or Inter-Donor Variability
Question 2: I am observing significant variability in the inhibitory effect of this compound between different experiments or with platelets from different donors. What could be the reason?
Answer: Variability is a common challenge in platelet function assays.[5] It can stem from technical inconsistencies or inherent biological differences between donors.
Troubleshooting Steps:
-
Standardize Pre-Analytical Variables:
-
Blood Collection: Use a consistent and careful blood collection technique for all donors.[4]
-
Anticoagulant: Use 3.2% sodium citrate as the anticoagulant at a 9:1 blood-to-anticoagulant ratio.[4][6]
-
Time from Collection to Assay: Process blood and perform the assay within a consistent and short timeframe, ideally within 2 hours of collection, as prolonged storage can affect platelet function.[7]
-
Sample Temperature: Keep blood samples and prepared platelets at room temperature. Avoid refrigeration, as it can activate platelets.[3][8]
-
-
Control Technical Variables:
-
Centrifugation: Use a standardized centrifugation protocol (speed and time) for preparing platelet-rich plasma (PRP) and platelet-poor plasma (PPP). A common method is to centrifuge at 200 x g for 15 minutes at room temperature to obtain PRP.[4]
-
Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the inhibitor and agonist solutions. Calibrate pipettes regularly.[6]
-
Instrument Calibration: Calibrate the aggregometer before each experiment using the donor's own PPP (for 100% aggregation) and PRP (for 0% aggregation).[4]
-
-
Acknowledge Biological Variability:
-
Donor Medication/Diet: Screen donors for the use of medications (especially NSAIDs like aspirin or ibuprofen) that can affect platelet function.[3][9] Certain foods and supplements can also influence platelet activity.
-
Genetic Factors: There is inherent genetic variability in platelet receptors and signaling pathways among individuals, which can affect their response to antiplatelet agents.[5] When possible, test on platelets from multiple donors to understand the range of responses.
-
Data Presentation
Table 1: Expected Inhibitory Potency (IC₅₀) of this compound on Human Platelet Aggregation
| Agonist | Expected IC₅₀ Range (µM) | Reference Compound (Aspirin) IC₅₀ (µM) |
| Arachidonic Acid | 0.1 - 0.5 | ~30 |
| Collagen | 0.5 - 2.0 | >100 |
| ADP | 5 - 15 | >100 |
| Thrombin | >20 | >100 |
Note: These are hypothetical values based on published data for KBT-3022 and are intended for guidance.[4][6][7] Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL of blood to avoid tissue factor contamination.[4]
-
Centrifugation for PRP: Centrifuge the blood tubes at 200 x g for 15 minutes at room temperature to separate the PRP.[4]
-
PRP Isolation: Carefully aspirate the upper, straw-colored platelet-rich plasma layer using a sterile pipette and transfer it to a new polypropylene tube.
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).
-
Preparation of PPP: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to pellet the remaining cells and obtain platelet-poor plasma.
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.[4]
Protocol 2: Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette PPP into a cuvette to set the 100% aggregation baseline.
-
Pipette PRP into another cuvette to set the 0% aggregation baseline.[4]
-
-
Sample Preparation: In a new cuvette, add the standardized PRP and a magnetic stir bar. Place the cuvette in the heating block of the aggregometer.
-
Incubation with Inhibitor: Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for 5-15 minutes with stirring.
-
Initiate Aggregation: Add the platelet agonist (e.g., arachidonic acid, collagen) to the cuvette and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximum platelet aggregation for each concentration of this compound and calculate the IC₅₀ value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for platelet response variability.
References
- 1. Not all (N)SAID and done: Effects of nonsteroidal anti‐inflammatory drugs and paracetamol intake on platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. benchchem.com [benchchem.com]
- 5. plexusdx.com [plexusdx.com]
- 6. benchchem.com [benchchem.com]
- 7. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Best Practices for Storing and Handling Desethyl KBT-3022: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the proper storage and handling of Desethyl KBT-3022. Adherence to these best practices is crucial for ensuring the compound's integrity, maximizing experimental success, and maintaining a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
Q2: How should I handle this compound upon receipt?
Upon receiving the compound, it is recommended to centrifuge the vial briefly to ensure that all the material is collected at the bottom. This is particularly important for small quantities that may be present as a thin film on the walls or cap of the vial.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
Given the lack of specific safety data for this compound, it is prudent to handle it with a high degree of caution, following the guidelines for its parent compound, KBT-3022. Always wear appropriate personal protective equipment (PPE), including:
-
Gloves: Chemical-resistant gloves suitable for handling small molecules.
-
Lab Coat: To protect from potential skin contact.
-
Eye Protection: Safety glasses or goggles to shield against accidental splashes.
Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.
Q4: What are the first aid measures in case of accidental exposure?
Based on the safety data for the parent compound, KBT-3022, the following first aid measures are recommended in case of accidental exposure[1]:
-
Eye Contact: Immediately flush eyes with running water for at least 20 minutes.
-
Skin Contact: Immediately flush the affected skin with running water for at least 20 minutes. Remove and isolate contaminated clothing.
-
Inhalation: Move the victim to fresh air. If the individual is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen.
-
Ingestion: If the person is conscious, do not induce vomiting. Seek immediate medical attention.
Q5: How should I prepare stock solutions of this compound?
When preparing stock solutions, use an appropriate solvent as indicated by the supplier's technical data sheet, if available. For many bioactive small molecules, dimethyl sulfoxide (DMSO) is a common solvent. Ensure the compound is fully dissolved. It is good practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Store the compound as recommended (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots of stock solutions. Always use fresh solutions for critical experiments. |
| Difficulty dissolving the compound | Incorrect solvent or insufficient mixing. | Consult the supplier's data sheet for recommended solvents. If not available, test solubility in small amounts of common solvents like DMSO, ethanol, or DMF. Use sonication or gentle warming to aid dissolution if necessary. |
| Visible changes in the compound (e.g., color change, clumping) | Potential degradation or contamination. | Do not use the compound if you observe any changes in its physical appearance. Contact the supplier for a replacement or further guidance. |
Physicochemical Data for KBT-3022 (Parent Compound)
The following data is for the parent compound, KBT-3022, and should be used as a reference point in the absence of specific data for this compound.
| Property | Value |
| Initial Boiling Point | 382°C[1] |
| Solubility in Water | Insoluble[1] |
| Auto-ignition Temperature | 710°C[1] |
Experimental Workflow for Handling and Storage
Caption: Workflow for the proper storage and handling of this compound.
References
Technical Support Center: Overcoming Challenges in Novel Monoamine Oxidase Inhibitor (MAOI) Dose-Response Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of dose-response analysis for novel Monoamine Oxidase Inhibitors (MAOIs), exemplified here as "MAOI-X".
Frequently Asked Questions (FAQs)
Q1: We are observing a shallow or biphasic dose-response curve with MAOI-X. What could be the underlying cause?
A1: A shallow or biphasic dose-response curve can indicate several factors. Firstly, MAOIs can have complex mechanisms of action, potentially inhibiting other enzymes or acting on multiple receptor types at different concentrations. For instance, some MAOIs exhibit activity as norepinephrine reuptake inhibitors at higher doses[1]. Secondly, off-target effects or cytotoxicity at higher concentrations can lead to a decrease in the measured response, resulting in a biphasic curve. It is also crucial to ensure the purity of MAOI-X, as impurities could contribute to a complex dose-response relationship.
Q2: Why is there a significant delay in the observed effect of MAOI-X after administration in our cell-based assays?
A2: The delay in effect is a known characteristic of some MAOIs. The inhibition of the MAO enzyme is often irreversible, meaning that a constant high degree of enzyme inhibition can be maintained over time[1]. The clinical or cellular effect depends on the subsequent accumulation of neurotransmitters like serotonin, dopamine, and noradrenaline[1]. This process takes time. Furthermore, for the drug to exert its effect, it must reach the mitochondrial membrane where MAO-A and MAO-B are located[1]. Cellular uptake and transport to the mitochondria can contribute to the observed lag phase.
Q3: We are seeing significant variability in our dose-response data between experimental runs. What are the potential sources of this variability?
A3: Variability in dose-response data for MAOIs can stem from several sources. The stability of the compound in your assay medium should be verified, as degradation can lead to inconsistent effective concentrations. Cell passage number and density can also influence the expression levels of MAO enzymes and the overall metabolic activity of the cells, leading to variable responses. Ensure that all reagents, including the substrate for the MAO enzyme, are of high quality and used consistently. Finally, be mindful of potential interactions with components of your culture medium, which could chelate the compound or otherwise affect its availability.
Troubleshooting Guides
Issue 1: High background signal in our fluorescence-based MAO activity assay.
-
Question: Our negative controls (no inhibitor) show an unexpectedly high background signal, making it difficult to determine the true inhibitory effect of MAOI-X. What can we do?
-
Answer:
-
Substrate Quality: Ensure the purity and stability of the substrate used in your assay. Substrates can auto-oxidize, leading to a high background signal. Prepare fresh substrate solutions for each experiment.
-
Reagent Contamination: Check all buffers and reagents for potential fluorescent contaminants.
-
Cellular Health: Poor cell health can lead to the release of endogenous fluorescent compounds. Ensure your cells are healthy and not overly confluent.
-
Assay Buffer Composition: Some components in the assay buffer may interfere with the fluorescent signal. Try to simplify the buffer composition or test for autofluorescence of individual components.
-
Issue 2: MAOI-X appears to be a potent inhibitor of MAO-A but shows weak or no activity against MAO-B.
-
Question: We expected MAOI-X to be a non-selective inhibitor, but our data suggests high selectivity for MAO-A. How can we confirm this?
-
Answer:
-
Enzyme Source: Use purified, recombinant human MAO-A and MAO-B enzymes to confirm the selectivity of your compound. This will eliminate any confounding factors from cellular systems.
-
Substrate Specificity: Ensure you are using substrates that are preferentially metabolized by each enzyme isoform (e.g., serotonin for MAO-A, and phenylethylamine for MAO-B).
-
Dose Range: Extend the concentration range of MAOI-X in your MAO-B assay. It is possible that the potency is significantly lower for MAO-B, and you have not yet reached inhibitory concentrations.
-
Quantitative Data Summary
Table 1: Illustrative IC50 Values for MAOI-X against MAO-A and MAO-B
| Parameter | MAO-A | MAO-B |
| IC50 (nM) | 15.2 ± 2.1 | 875.4 ± 56.3 |
| Hill Slope | 1.1 ± 0.1 | 0.9 ± 0.2 |
| Maximal Inhibition (%) | 98.5 ± 1.5 | 95.2 ± 3.4 |
Table 2: Effect of Pre-incubation Time on MAOI-X Potency (IC50 in nM)
| Pre-incubation Time | IC50 (nM) for MAO-A |
| 15 minutes | 45.8 ± 5.3 |
| 30 minutes | 25.1 ± 3.9 |
| 60 minutes | 15.2 ± 2.1 |
Experimental Protocols
Protocol 1: Determination of IC50 for MAOI-X using a Fluorescence-based Assay
-
Prepare Reagents:
-
MAOI-X stock solution (e.g., 10 mM in DMSO).
-
MAO-A or MAO-B enzyme (recombinant human).
-
MAO substrate (e.g., kynuramine for a coupled assay).
-
Detection reagent (e.g., horseradish peroxidase and Amplex Red).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
-
Serial Dilution of MAOI-X:
-
Perform a serial dilution of MAOI-X in the assay buffer to achieve a range of concentrations (e.g., from 1 pM to 100 µM).
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add 20 µL of each MAOI-X dilution.
-
Add 20 µL of MAO-A or MAO-B enzyme solution and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Substrate Addition and Signal Detection:
-
Add 20 µL of the MAO substrate to initiate the reaction.
-
Add 40 µL of the detection reagent mixture.
-
Incubate at 37°C for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 530 nm, emission 590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive control (enzyme without inhibitor).
-
Plot the percent inhibition against the logarithm of the MAOI-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of MAOI-X, leading to increased neurotransmitter levels.
Caption: Experimental workflow for determining the IC50 of MAOI-X.
References
Interpreting unexpected data from Desethyl KBT-3022 experiments
This guide is designed for researchers, scientists, and drug development professionals working with Desethyl KBT-3022 and its prodrug, KBT-3022. It provides troubleshooting advice and frequently asked questions to help interpret unexpected experimental data.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Weaker-than-expected antiplatelet aggregation in in-vitro assays.
-
Question: We are using this compound in an in-vitro platelet aggregation assay and observing significantly less inhibition than anticipated. What could be the cause?
-
Answer: Several factors could contribute to this observation. Firstly, ensure the correct compound is being used. KBT-3022 is a prodrug that is metabolized to the active this compound. In in-vitro settings lacking the necessary metabolic enzymes, KBT-3022 will show lower activity. This compound is the active form and should be used for in-vitro experiments.[1][2][3] Secondly, confirm the concentration and stability of your this compound solution. Degradation of the compound will lead to reduced efficacy. Finally, consider the platelet agonist used in your assay. This compound is a potent inhibitor of arachidonic acid and collagen-induced platelet aggregation, but less so for aggregation induced by ADP or thrombin.[3]
Issue 2: Unexpected anti-inflammatory effects observed in-vivo.
-
Question: Our in-vivo animal model treated with KBT-3022 is showing a reduction in inflammatory markers, which was not our primary endpoint. Is this a known effect?
-
Answer: Yes, this is a plausible off-target effect. While the primary mechanism of this compound is the inhibition of cyclooxygenase (COX), which is involved in inflammation, studies have also shown that it can inhibit neutrophil activation and infiltration.[4][5] This can lead to a reduction in the inflammatory response. It is recommended to quantify key inflammatory mediators and immune cell populations in your model to further investigate this finding.
Issue 3: Discrepancy between in-vitro and ex-vivo platelet aggregation results.
-
Question: We have potent inhibition of platelet aggregation with this compound in our in-vitro assays, but after oral administration of KBT-3022 in our animal model, the ex-vivo platelet aggregation is less inhibited than expected. Why is there a discrepancy?
-
Answer: This could be related to the pharmacokinetics of KBT-3022. As a prodrug, KBT-3022 needs to be metabolized to this compound to become active. The extent and rate of this conversion can vary between species and individuals, affecting the circulating concentration of the active metabolite. It is advisable to perform pharmacokinetic analysis to measure the plasma levels of both KBT-3022 and this compound to correlate with your pharmacodynamic findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzyme.[1][2] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of platelet aggregation.
Q2: Is KBT-3022 or this compound the active compound?
A2: this compound is the active metabolite.[1][2][3] KBT-3022 is a prodrug that is converted to this compound in the body. For in-vitro experiments, it is crucial to use this compound to observe the direct effects of the active compound.
Q3: What are the known off-target effects of this compound?
A3: At concentrations higher than those required for COX inhibition, this compound has been shown to inhibit cAMP-phosphodiesterase, the specific binding of the thromboxane A2 receptor agonist U46619, and the release of phosphatidic acid from thrombin-stimulated platelets.[1][2] It also exhibits inhibitory effects on neutrophil activation.[4][5]
Q4: Are there any reported clinical trials for KBT-3022?
A4: While the initial search did not yield information on recent, large-scale clinical trials under the "KBT-3022" designation, early clinical studies in patients with chronic arterial occlusive disease have been conducted.[2] For the most current information on clinical trials, it is recommended to search clinical trial registries using the compound's chemical name or other identifiers.
Data Presentation
Table 1: In-vitro Inhibitory Activity of KBT-3022 and this compound
| Compound | Target | IC50 (µM) |
| KBT-3022 | Cyclooxygenase | 0.69[1][2] |
| This compound | Cyclooxygenase | 0.43[1][2] |
Table 2: Comparison of Platelet Aggregation Inhibition
| Agonist | This compound Inhibition |
| Arachidonic Acid | Potent[3] |
| Collagen | Potent[3] |
| ADP | Less Potent[3] |
| Thrombin | Less Potent[3] |
Experimental Protocols
Protocol 1: In-vitro Platelet Aggregation Assay
-
Platelet Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors in tubes containing 3.2% sodium citrate. Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Compound Incubation: Pre-incubate PRP with varying concentrations of this compound or vehicle control for 10 minutes at 37°C.
-
Platelet Aggregation Measurement: Place the PRP samples in an aggregometer. Add a platelet agonist (e.g., arachidonic acid, collagen, ADP, or thrombin) to induce aggregation.
-
Data Analysis: Monitor the change in light transmittance for 5-10 minutes. The percentage of inhibition is calculated by comparing the aggregation in the presence of the compound to the vehicle control.
Mandatory Visualization
References
- 1. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of KBT-3022, a new diphenylthiazole derivative, on platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of KBT-3022, a new anti-platelet agent, on infiltration of polymorphonuclear leukocytes induced by leukotriene B4 or formyl-methionyl-leucyl-phenylalanine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Desethyl KBT-3022 vs. Aspirin: A Comparative Guide to Platelet Function Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Desethyl KBT-3022 and aspirin as inhibitors of platelet function, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct mechanisms and potencies of these two antiplatelet agents.
Executive Summary
This compound, the active metabolite of KBT-3022, demonstrates significantly higher potency in inhibiting platelet aggregation compared to aspirin.[1] While both compounds target the cyclooxygenase (COX) enzyme, this compound exhibits a broader mechanism of action, including the inhibition of thrombin-induced platelet aggregation, a pathway unaffected by aspirin.[2][3] Experimental data from in vitro and in vivo models indicate that KBT-3022, the parent drug of this compound, is approximately 100 times more potent than aspirin in preventing platelet aggregation and has a more favorable side-effect profile, particularly concerning gastro-ulcerogenicity.[1]
Mechanism of Action
Aspirin: Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1) by acetylating a serine residue in the enzyme's active site.[4][5] This action blocks the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent vasoconstrictor and platelet activator.[4][5] The inhibition of TXA2 synthesis reduces platelet aggregation.[4][5]
This compound: The primary mechanism of this compound also involves the inhibition of the COX enzyme.[6][7] However, it demonstrates additional inhibitory effects at concentrations higher than those needed for COX inhibition, including the inhibition of cAMP-phosphodiesterase and thrombin-induced platelet aggregation.[2][3][6] This multi-faceted approach suggests a more comprehensive blockade of platelet activation pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data from comparative studies.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) |
| KBT-3022 | Ovine Seminal Gland COX | 0.69[6][7] |
| This compound | Ovine Seminal Gland COX | 0.43[6][7] |
Table 2: In Vivo Anti-thrombotic Activity
| Compound | Model | Endpoint | ED50 (mg/kg, p.o.) |
| KBT-3022 | Arachidonic Acid-Induced Death (Mice) | Prevention of Mortality | 0.29[5] |
| Aspirin | Arachidonic Acid-Induced Death (Mice) | Prevention of Mortality | Weaker than KBT-3022[5] |
| KBT-3022 | Arachidonic Acid-Induced Death (Rabbits) | Prevention of Mortality | 0.12[5] |
| Aspirin | Arachidonic Acid-Induced Death (Rabbits) | Prevention of Mortality | Weaker than KBT-3022[5] |
| KBT-3022 | Arterio-venous Shunt (Guinea Pig) | Inhibition of Thrombus Formation | ~300x more potent than Aspirin[5] |
| Aspirin | Arterio-venous Shunt (Guinea Pig) | Inhibition of Thrombus Formation | - |
| This compound | Photochemically Induced Arterial Thrombosis (Rat) | Prolongation of Occlusion Time | Dose-dependent (0.1, 0.3, 1 mg/kg, i.v.)[2][3] |
| Aspirin | Photochemically Induced Arterial Thrombosis (Rat) | Prolongation of Occlusion Time | Little effect (10, 30 mg/kg, i.v.)[2][3] |
Table 3: In Vitro Platelet Aggregation
| Compound | Inducer | Species | Potency Comparison |
| KBT-3022 & this compound | Arachidonic Acid, Collagen | Rat, Guinea Pig, Rabbit, Human | ~100 times more potent than Aspirin[1] |
| This compound | Thrombin | Washed Platelets | Inhibited in a concentration-dependent manner (1-40 µM)[2][3] |
| Aspirin | Thrombin | Washed Platelets | No inhibition[2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of this compound and its parent compound, KBT-3022, on cyclooxygenase was determined using ovine seminal gland COX.[6][7] The assay measures the production of prostaglandins from arachidonic acid. The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is then calculated.
In Vitro Platelet Aggregation Assay
Platelet-rich plasma (PRP) is prepared from whole blood. The test compound (this compound or aspirin) is added to the PRP, followed by an aggregating agent such as arachidonic acid, collagen, or thrombin. The change in light transmittance, which corresponds to the degree of platelet aggregation, is measured over time using an aggregometer.
Photochemically Induced Arterial Thrombosis Model in Rats
This in vivo model assesses the antithrombotic efficacy of a compound. A photosensitive dye (e.g., Rose Bengal) is injected intravenously into an anesthetized rat.[2][3] A specific segment of an artery, typically the femoral artery, is then exposed to a light source of a specific wavelength. This photochemical reaction induces endothelial damage and subsequent thrombus formation, leading to vessel occlusion. The time to occlusion is measured in the presence and absence of the test compound.
Conclusion
The available experimental data consistently indicate that this compound is a more potent inhibitor of platelet function than aspirin. Its broader mechanism of action, which includes the inhibition of thrombin-induced aggregation, suggests it may be effective in scenarios where aspirin's efficacy is limited. Further research, including direct comparative clinical trials, would be beneficial to fully elucidate the therapeutic potential of this compound relative to aspirin in various thrombotic disorders.
References
- 1. Effect of KBT-3022, a new diphenylthiazole derivative, on platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antithrombotic effects in a rat model of aspirin-insensitive arterial thrombosis of this compound, the main active metabolite of a new antiplatelet agent, KBT-3022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemically induced ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-thrombotic activity of KBT-3022 in experimental models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DEVELOPMENT OF A RAT MODEL OF PHOTOTHROMBOTIC ISCHEMIA AND INFARCTION WITHIN THE CAUDOPUTAMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiplatelet Efficacy of Desethyl KBT-3022 and Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two antiplatelet agents: Desethyl KBT-3022, the active metabolite of KBT-3022, and clopidogrel, a widely used thienopyridine derivative. This document summarizes key preclinical data, outlines experimental methodologies, and illustrates the signaling pathways and experimental workflows to offer an objective assessment for research and drug development purposes.
Mechanism of Action
This compound functions as a cyclooxygenase (COX) inhibitor.[1] KBT-3022 itself is a prodrug that is metabolized to its active form, this compound. The primary mechanism of its antiplatelet effect is the inhibition of thromboxane A2 (TXA2) production, a potent platelet agonist, by blocking the COX enzyme.[1]
Clopidogrel is also a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes. Its active metabolite irreversibly inhibits the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the platelet surface. This blockade prevents ADP-mediated platelet activation and aggregation.
Signaling Pathways
The distinct mechanisms of action of this compound and clopidogrel are illustrated in the following signaling pathway diagrams.
Quantitative Efficacy Data
The following tables summarize the available preclinical data for this compound and clopidogrel. A direct head-to-head comparison in the same experimental models is limited in the published literature.
Table 1: In Vitro Efficacy
| Parameter | This compound | Clopidogrel (Active Metabolite) |
| Target | Cyclooxygenase (COX) | P2Y12 Receptor |
| IC50 (COX Inhibition) | 0.43 µM (ovine seminal gland)[1] | Not Applicable |
| IC50 (Platelet Aggregation) | Inhibits thrombin-induced aggregation (1-40 µM)[2] | Varies by agonist (e.g., ADP) |
Table 2: In Vivo Efficacy in Animal Models
| Model | Parameter | This compound | Clopidogrel |
| Rat Arterial Thrombosis | Prolongation of Occlusion Time | Dose-dependent effect (0.1, 0.3, 1 mg/kg, i.v.)[2] | Effective in similar models |
| Arachidonic Acid-Induced Death (Mice) | ED50 | 0.29 mg/kg (KBT-3022, p.o.)[3] | Not typically evaluated in this model |
| Arachidonic Acid-Induced Death (Rabbits) | ED50 | 0.12 mg/kg (KBT-3022, p.o.)[3] | Not typically evaluated in this model |
| Guinea Pig Arteriovenous Shunt | Thrombus Formation Inhibition | More potent than aspirin and indomethacin[3] | Effective in shunt models |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in response to an agonist using light transmission aggregometry.
Protocol:
-
Blood Collection: Whole blood is drawn from healthy human volunteers into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
Incubation: The PRP is incubated with varying concentrations of the test compound (this compound or the active metabolite of clopidogrel) or vehicle control at 37°C for a specified time.
-
Aggregation Induction: A platelet agonist, such as ADP, collagen, or thrombin, is added to the PRP in an aggregometer cuvette with constant stirring.
-
Measurement: Platelet aggregation is measured by monitoring the increase in light transmission through the PRP sample over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
-
Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of the test compound is calculated as the percentage reduction in aggregation compared to the vehicle control.
In Vivo Ferric Chloride-Induced Arterial Thrombosis Model (Rat)
This model assesses the antithrombotic efficacy of a compound in a live animal model of arterial thrombosis.
Protocol:
-
Animal Preparation: Male rats are anesthetized, and the femoral artery is surgically exposed.
-
Drug Administration: The test compound (this compound or clopidogrel) or vehicle is administered intravenously or orally at various doses prior to thrombosis induction.
-
Thrombosis Induction: A piece of filter paper saturated with a ferric chloride solution is applied to the surface of the exposed artery for a set duration. This induces oxidative injury to the vessel wall, initiating thrombus formation.
-
Blood Flow Monitoring: A Doppler flow probe is placed around the artery to continuously monitor blood flow.
-
Endpoint Measurement: The primary endpoint is the time to complete cessation of blood flow (occlusion). The thrombus may also be excised and weighed at the end of the experiment.
-
Data Analysis: The time to occlusion and thrombus weight in the drug-treated groups are compared to the vehicle control group to determine the antithrombotic efficacy.
Tail Bleeding Time Assay
This assay evaluates the effect of a compound on primary hemostasis.
Protocol:
-
Animal Preparation: Mice or rats are anesthetized.
-
Drug Administration: The test compound or vehicle is administered.
-
Tail Transection: A small, standardized segment of the tail tip is amputated.
-
Bleeding Measurement: The tail is immediately immersed in warm saline, and the time until bleeding stops for a defined period (e.g., 2 minutes) is recorded.
-
Data Analysis: The bleeding time in the treated groups is compared to the vehicle control group. A significant prolongation of bleeding time indicates an antihemostatic effect.
Summary and Conclusion
This compound and clopidogrel are both effective antiplatelet agents that operate through distinct mechanisms of action. This compound inhibits platelet activation by blocking the COX enzyme and subsequent TXA2 synthesis, a pathway also targeted by aspirin.[1] In contrast, clopidogrel irreversibly antagonizes the P2Y12 receptor, a key mediator of ADP-induced platelet aggregation.
Preclinical data suggest that this compound is a potent inhibitor of thrombosis in various animal models, with some studies indicating greater potency than aspirin in specific contexts.[3] Clopidogrel is a well-established antiplatelet drug with proven clinical efficacy.
The choice between these or other antiplatelet agents in a drug development program would depend on the specific therapeutic target, the desired pharmacological profile, and the safety considerations. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers to design and interpret further studies in the field of antiplatelet therapy.
References
- 1. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antithrombotic effects in a rat model of aspirin-insensitive arterial thrombosis of this compound, the main active metabolite of a new antiplatelet agent, KBT-3022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Head-to-Head Comparison of Desethyl KBT-3022 with Other COX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Desethyl KBT-3022, the active metabolite of the antiplatelet agent KBT-3022 (Pamicogrel), with a range of other cyclooxygenase (COX) inhibitors. The objective is to present a clear, data-driven analysis of their relative potencies and selectivities, supported by detailed experimental methodologies.
Introduction to this compound
Quantitative Comparison of COX Inhibitors
To provide a clear comparative landscape, the following tables summarize the in vitro potency (IC50) of this compound and other well-established COX inhibitors against COX-1 and COX-2. The data is compiled from various in vitro assay methodologies to offer a comprehensive overview.
Table 1: Potency of this compound and Other COX Inhibitors (Purified Enzyme/Cell-Based Assays)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Predominant Selectivity |
| This compound | Data Not Available | Data Not Available | Data Not Available | Likely COX-1 Selective (based on in vivo data) |
| Celecoxib | 82 | 6.8 | 12 | COX-2 |
| Rofecoxib | > 100 | 25 | > 4 | COX-2 |
| Etoricoxib | 13.9 | 0.13 | 106 | COX-2 |
| Diclofenac | 0.076 | 0.026 | 2.9 | Non-selective (slight COX-2 preference) |
| Ibuprofen | 12 | 80 | 0.15 | Non-selective (slight COX-1 preference) |
| Naproxen | 2.4 | 4.9 | 0.5 | Non-selective |
| Aspirin | 3.57 | 29.3 | 0.12 | COX-1 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a representative compilation from published studies.
Table 2: Potency of COX Inhibitors in Human Whole Blood Assay
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 7.6 | 0.8 | 9.5 |
| Rofecoxib | 25.4 | 0.4 | 63.5 |
| Etoricoxib | 10.9 | 0.1 | 109 |
| Diclofenac | 0.5 | 0.2 | 2.5 |
| Ibuprofen | 13.1 | 35.5 | 0.37 |
| Naproxen | 2.7 | 5.9 | 0.46 |
The human whole blood assay is considered to be more physiologically relevant as it measures COX inhibition in a more complex biological matrix.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: A generalized experimental workflow for determining COX inhibition.
Caption: Classification of COX inhibitors based on selectivity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for the in vitro assays commonly used to determine COX inhibition.
In Vitro COX Inhibition Assay (Purified Enzyme)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other relevant prostanoids
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer to a desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compound in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the enzyme solution to each well.
-
Pre-incubation: Add the diluted test compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a strong acid).
-
Quantification of Prostaglandin Production: Measure the concentration of the product (e.g., PGE2) in each well using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of prostaglandin production against the logarithm of the test compound concentration. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of enzyme activity.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in a more physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human venous blood from healthy volunteers (anticoagulated with heparin for the COX-2 assay)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Calcium ionophore A23187 or thrombin for COX-1 stimulation (platelet activation)
-
Enzyme immunoassay (EIA) kits for thromboxane B2 (TXB2) (for COX-1) and prostaglandin E2 (PGE2) (for COX-2)
-
Incubator
-
Centrifuge
Procedure for COX-1 Activity (TXB2 production):
-
Blood Aliquoting: Aliquot fresh, non-anticoagulated whole blood into tubes containing various concentrations of the test compound or vehicle control.
-
Clotting and Platelet Activation: Allow the blood to clot at 37°C for a specified time (e.g., 1 hour). During this process, platelets are activated, leading to COX-1-mediated TXB2 production.
-
Serum Separation: Centrifuge the tubes to separate the serum.
-
TXB2 Measurement: Measure the concentration of TXB2 in the serum using an EIA kit.
Procedure for COX-2 Activity (PGE2 production):
-
Blood Incubation: Aliquot heparinized whole blood into tubes containing various concentrations of the test compound or vehicle control.
-
COX-2 Induction: Add LPS to each tube to induce the expression and activity of COX-2 in monocytes.
-
Incubation: Incubate the blood at 37°C for an extended period (e.g., 24 hours).
-
Plasma Separation: Centrifuge the tubes to separate the plasma.
-
PGE2 Measurement: Measure the concentration of PGE2 in the plasma using an EIA kit.
Data Analysis (for both assays): Calculate the percentage of inhibition of TXB2 or PGE2 production for each concentration of the test compound compared to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
References
Validating the Potency of Desethyl KBT-3022 as a Cyclooxygenase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potency of Desethyl KBT-3022 on cyclooxygenase (COX), benchmarked against a range of established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is intended to assist researchers in evaluating the potential of this compound as a modulator of the COX signaling pathway.
Executive Summary
This compound, the active metabolite of the antiplatelet agent KBT-3022, has been identified as an inhibitor of cyclooxygenase. Experimental data indicates its half-maximal inhibitory concentration (IC50) for cyclooxygenase from ovine seminal gland is 0.43 µM.[1] For comparison, the parent compound, KBT-3022, exhibits an IC50 of 0.69 µM under similar conditions.[1] This guide places these findings in the context of widely studied NSAIDs, highlighting the critical aspect of selectivity for the two primary COX isoforms, COX-1 and COX-2. While specific IC50 values for this compound against COX-1 and COX-2 are not publicly available, the provided data serves as a foundational reference for further investigation.
Comparative Analysis of Cyclooxygenase Inhibitors
The efficacy and side-effect profile of cyclooxygenase inhibitors are largely determined by their relative selectivity for COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and plays a major role in inflammation. The following table summarizes the IC50 values of this compound alongside several common NSAIDs, illustrating a spectrum of potencies and selectivities.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Notes |
| This compound | Not Available | Not Available | Not Available | IC50 of 0.43 µM for non-specific cyclooxygenase from ovine seminal gland.[1] |
| KBT-3022 | Not Available | Not Available | Not Available | IC50 of 0.69 µM for non-specific cyclooxygenase from ovine seminal gland.[1] |
| Celecoxib | 82 | 6.8 | 12 | Preferential COX-2 inhibitor. |
| Diclofenac | 0.076 | 0.026 | 2.9 | Potent inhibitor of both isoforms, with slight preference for COX-2. |
| Ibuprofen | 12 | 80 | 0.15 | Non-selective inhibitor, more potent against COX-1. |
| Indomethacin | 0.0090 | 0.31 | 0.029 | Potent non-selective inhibitor, with strong preference for COX-1. |
| Meloxicam | 37 | 6.1 | 6.1 | Preferential COX-2 inhibitor. |
| Piroxicam | 47 | 25 | 1.9 | Non-selective inhibitor. |
| Rofecoxib | > 100 | 25 | > 4.0 | Highly selective COX-2 inhibitor. |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.
Cyclooxygenase Signaling Pathway
The cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever. The diagram below illustrates this critical pathway.
Caption: The Cyclooxygenase Signaling Pathway and the inhibitory action of NSAIDs.
Experimental Protocols
The determination of IC50 values for cyclooxygenase inhibitors is a critical step in their pharmacological profiling. A generalized in vitro protocol is outlined below.
Objective: To determine the concentration of a test compound (e.g., this compound) required to inhibit 50% of the activity of COX-1 and COX-2.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., for measuring prostaglandin E2 production via ELISA or LC-MS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compound at various concentrations in the reaction buffer.
-
Enzyme and Inhibitor Pre-incubation: Add the reaction buffer, heme, and COX enzyme (either COX-1 or COX-2) to the wells of a 96-well plate. Subsequently, add the test compound at a range of concentrations to the respective wells. Include control wells with no inhibitor and blank wells with no enzyme. Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells except the blanks.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction, typically by adding a quenching solution (e.g., a strong acid).
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced in each well using a suitable detection method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram provides a visual representation of the key steps involved in a typical in vitro cyclooxygenase inhibition assay.
Caption: A stepwise workflow for determining the IC50 of a test compound on COX enzymes.
References
Unveiling the Selectivity of Desethyl KBT-3022: A Comparative Analysis of Enzyme Cross-Reactivity
For Immediate Release
This guide provides a comprehensive comparison of the enzymatic cross-reactivity of Desethyl KBT-3022, the principal active metabolite of the antiplatelet agent KBT-3022. Designed for researchers, scientists, and drug development professionals, this document summarizes the available quantitative data on its interaction with various enzymes, offers detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a potent inhibitor of thrombin, a key serine protease in the coagulation cascade. Its antithrombotic effects are primarily attributed to this activity. This guide presents data on its inhibitory effects on its primary target, thrombin, as well as its cross-reactivity with other enzymes, including cyclooxygenase and cAMP-phosphodiesterase. While comprehensive screening against a broad panel of serine proteases is not extensively documented in publicly available literature, this guide consolidates the existing findings to provide a clear understanding of its current known selectivity profile.
Data Presentation: Enzyme Inhibition Profile of this compound
The following table summarizes the known inhibitory activities of this compound against various enzymes. This data is crucial for understanding its mechanism of action and potential off-target effects.
| Enzyme Target | IC50 / Effective Concentration | Enzyme Class | Primary Function | Reference |
| Thrombin | 1-40 µM (effective concentration for inhibition of platelet aggregation) | Serine Protease | Blood Coagulation | [1] |
| Cyclooxygenase (ovine seminal gland) | 0.43 µM | Oxidoreductase | Prostaglandin Synthesis | [2][3] |
| cAMP-Phosphodiesterase | Inhibited at concentrations higher than for cyclooxygenase | Phosphodiesterase | Signal Transduction | [2][3] |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the experimental procedures for evaluating this compound, the following diagrams illustrate the coagulation cascade and a typical in vitro enzyme inhibition assay workflow.
Caption: The Coagulation Cascade and the inhibitory action of this compound on Thrombin.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for assessing the inhibitory activity of compounds like this compound against key enzymes.
Thrombin Inhibition Assay (Platelet Aggregation Method)
This assay indirectly measures the inhibition of thrombin by assessing its ability to induce platelet aggregation.
-
Materials:
-
Washed human platelets
-
Thrombin
-
This compound
-
Platelet aggregometer
-
Tyrode's buffer
-
-
Procedure:
-
Prepare washed platelets from fresh human blood by differential centrifugation.
-
Resuspend the platelet pellet in Tyrode's buffer to a final concentration of 2-3 x 10⁸ platelets/mL.
-
Pre-warm the platelet suspension to 37°C.
-
Add various concentrations of this compound or vehicle control to the platelet suspension and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of thrombin.
-
Monitor the change in light transmission using a platelet aggregometer for a defined period.
-
The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to the vehicle control.
-
Determine the effective concentration range for inhibition (e.g., 1-40 µM for this compound).[1]
-
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of cyclooxygenase.
-
Materials:
-
Purified cyclooxygenase (e.g., from ovine seminal glands)
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a colorimetric probe to measure prostaglandin production)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified cyclooxygenase enzyme.
-
Add various concentrations of this compound or a known COX inhibitor (e.g., indomethacin) as a positive control, and a vehicle control.
-
Pre-incubate the enzyme with the test compound at 37°C for a specified time.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a set period to allow for prostaglandin synthesis.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a colorimetric assay).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value. The reported IC50 for this compound is 0.43 µM.[2][3]
-
Conclusion
The available data indicates that this compound is a potent inhibitor of thrombin-induced platelet aggregation and also demonstrates significant inhibitory activity against cyclooxygenase. At higher concentrations, it can also inhibit cAMP-phosphodiesterase. While these findings provide valuable insights into its mechanism of action, a comprehensive understanding of its selectivity would be greatly enhanced by further studies against a broader panel of serine proteases, particularly those involved in the coagulation cascade such as Factor Xa, trypsin, and plasmin. Such data would be invaluable for a more complete risk-benefit assessment in a drug development context. Researchers are encouraged to perform these broader screening assays to further characterize the selectivity profile of this compound.
References
- 1. Antithrombotic effects in a rat model of aspirin-insensitive arterial thrombosis of this compound, the main active metabolite of a new antiplatelet agent, KBT-3022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Antiplatelet Profiles of KBT-3022 and its Active Metabolite, Desethyl KBT-3022
This guide provides a detailed comparison of the antiplatelet activities of KBT-3022, a novel diphenylthiazole derivative, and its principal active metabolite, Desethyl KBT-3022. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, potency, and differential effects on platelet function based on available experimental data.
Introduction
KBT-3022 is a potent antiplatelet agent that undergoes metabolism to this compound.[1][2] Both compounds exhibit significant inhibitory effects on platelet aggregation, primarily through the inhibition of cyclooxygenase (COX), a key enzyme in the synthesis of pro-aggregatory thromboxane A2.[2][3] This guide will delve into a comparative analysis of their antiplatelet profiles, highlighting key differences in their potency and spectrum of activity against various platelet agonists.
Comparative Antiplatelet Potency
The inhibitory effects of KBT-3022 and this compound on platelet aggregation have been evaluated in various in-vitro and ex-vivo models. The following tables summarize their comparative potencies.
Table 1: In-vitro Inhibition of Platelet Aggregation (IC50 values)
| Compound | Agonist | IC50 (µM) | Species | Reference |
| KBT-3022 | Arachidonic Acid | 0.69 | Ovine | [2] |
| This compound | Arachidonic Acid | 0.43 | Ovine | [2] |
| KBT-3022 | Collagen | - | - | [1] |
| This compound | Collagen | - | - | [1] |
| This compound | Thrombin | - | - | [4] |
| This compound | 5-HT (release) | 7.8 | - | [5] |
Note: Specific IC50 values for collagen and thrombin-induced aggregation were not explicitly stated in the provided abstracts, but the compounds were noted to be potent inhibitors.[1][4]
Table 2: Ex-vivo Inhibition of Platelet Aggregation Following Oral Administration of KBT-3022
| Agonist | IC50 (mg/kg) | Time Point | Reference |
| Arachidonic Acid | 0.066 | 3 hours | [5] |
| Collagen | 0.21 | 3 hours | [5] |
These data indicate that both KBT-3022 and this compound are potent inhibitors of platelet aggregation induced by arachidonic acid and collagen, with their effects being approximately 100 times more potent than acetylsalicylic acid (aspirin).[1][5] Notably, this compound demonstrates a broader spectrum of activity, also inhibiting thrombin-induced aggregation and 5-hydroxytryptamine (5-HT) release from platelets, a characteristic not observed with KBT-3022 or aspirin.[1][5]
Mechanism of Action: Signaling Pathways
The primary mechanism of action for both KBT-3022 and this compound is the inhibition of cyclooxygenase (COX), which blocks the conversion of arachidonic acid to prostaglandin H2, the precursor of thromboxane A2 (TXA2). TXA2 is a potent platelet agonist that, upon binding to its receptor, initiates a signaling cascade leading to platelet activation and aggregation.
At higher concentrations, this compound exhibits additional inhibitory effects on cAMP-phosphodiesterase, the specific binding of the TXA2 mimetic U46619, and the release of phosphatidic acid from thrombin-stimulated platelets.[2]
Figure 1: Signaling pathway of KBT-3022 and this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the comparison of KBT-3022 and this compound.
In-vitro Platelet Aggregation Assay
This assay is used to determine the direct inhibitory effect of the compounds on platelet aggregation induced by various agonists.
Figure 2: Workflow for in-vitro platelet aggregation assay.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from human or animal subjects into tubes containing an anticoagulant. The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Incubation: The PRP is incubated with varying concentrations of KBT-3022 or this compound for a specified period.
-
Induction of Aggregation: A platelet agonist, such as arachidonic acid, collagen, or thrombin, is added to the PRP to induce aggregation.
-
Measurement: Platelet aggregation is measured using a platelet aggregometer, which records the change in light transmission through the PRP suspension as platelets aggregate.
-
Data Analysis: The concentration of the compound that inhibits platelet aggregation by 50% (IC50) is calculated.
Ex-vivo Platelet Aggregation Assay
This assay assesses the inhibitory effect of the compounds on platelet aggregation after in-vivo administration.
References
- 1. Effect of KBT-3022, a new diphenylthiazole derivative, on platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antithrombotic effects in a rat model of aspirin-insensitive arterial thrombosis of this compound, the main active metabolite of a new antiplatelet agent, KBT-3022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Benchmarking Desethyl KBT-3022 performance against standard antiplatelet therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Desethyl KBT-3022, an investigational antiplatelet agent, against established therapies including aspirin, clopidogrel, and ticagrelor. The following sections present a detailed comparison of their mechanisms of action, in vitro and ex vivo efficacy, and the experimental protocols utilized for these assessments.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and standard antiplatelet therapies, facilitating a direct comparison of their antiplatelet profiles.
Table 1: In Vitro Efficacy of Antiplatelet Agents
| Agent | Target | Agonist | Assay Type | IC50 / Inhibition | Species |
| This compound | Cyclooxygenase | - | Enzyme Assay | 0.43 µM[1] | Ovine |
| Thrombin-induced Aggregation | Thrombin | Platelet Aggregometry | Inhibited | Rat | |
| Aspirin | Cyclooxygenase-1 | Arachidonic Acid | Light Transmittance Aggregometry | Dose-dependent inhibition[2] | Human |
| Clopidogrel (active metabolite) | P2Y12 Receptor | ADP (10 µM) | Platelet Aggregometry | IC50: 2.4 µM | Rat |
| Prasugrel (active metabolite) | P2Y12 Receptor | ADP (10 µM) | Platelet Aggregometry | IC50: 1.8 µM | Rat |
| Ticagrelor | P2Y12 Receptor | ADP (20 µM) | Optical Aggregometry | ~88-95% inhibition at 2 hours | Human |
Table 2: Ex Vivo Efficacy of Antiplatelet Agents
| Agent | Administration | Dose | Effect | Model |
| This compound | Intravenous | 0.1, 0.3, 1 mg/kg | Dose-dependent prolongation of thrombotic occlusion time[3] | Rat femoral artery thrombosis |
| Intravenous | 0.1, 0.3, 1 mg/kg | Dose-dependent inhibition of collagen-induced platelet aggregation[3] | Rat whole blood | |
| Aspirin | Intravenous | 10, 30 mg/kg | Little effect on thrombotic occlusion; inhibited collagen-induced aggregation[3] | Rat femoral artery thrombosis |
| Clopidogrel | Oral | 75 mg/day | Significant inhibition of ADP-induced platelet aggregation[4] | Human |
| Prasugrel | Oral | - | ~10-fold more potent than clopidogrel in inhibiting platelet aggregation | Rat |
| Ticagrelor | Oral | 180 mg loading dose | Greater and more rapid platelet inhibition than clopidogrel (600 mg) | Human |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on standard laboratory practices and available information.
Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the inhibitory effect of a compound on COX enzyme activity.
-
Methodology:
-
Ovine seminal gland microsomes are used as a source of cyclooxygenase.
-
The test compound (e.g., this compound) is pre-incubated with the enzyme preparation at various concentrations.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The conversion of arachidonic acid to prostaglandin H2 (PGH2), and subsequently to other prostaglandins, is measured. This can be quantified by various methods, such as radioimmunoassay (RIA) for specific prostaglandins or by measuring oxygen consumption.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
-
Light Transmittance Aggregometry (LTA)
-
Objective: To measure platelet aggregation in platelet-rich plasma (PRP) in response to various agonists.
-
Methodology:
-
Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) is obtained by a second, higher-speed centrifugation of the remaining blood.
-
The platelet count in the PRP is adjusted if necessary.
-
The PRP is placed in a cuvette in an aggregometer, and the baseline light transmittance is set to 0% using PRP and 100% using PPP.
-
A platelet agonist (e.g., ADP, collagen, arachidonic acid, thrombin) is added to the PRP, and the change in light transmittance is recorded over time as platelets aggregate.
-
The extent of aggregation is quantified as the maximum percentage change in light transmittance.
-
For inhibitor studies, PRP is pre-incubated with the test compound before the addition of the agonist.
-
In Vivo Thrombosis Model (Photochemically Induced)
-
Objective: To evaluate the antithrombotic effect of a compound in a live animal model.
-
Methodology:
-
A femoral artery of an anesthetized rat is exposed.
-
A photosensitive dye (e.g., Rose Bengal) is administered intravenously.
-
A specific segment of the exposed artery is irradiated with a light source of a specific wavelength (e.g., green light).
-
The photochemical reaction generates singlet oxygen, which damages the endothelial cells and initiates thrombus formation.
-
Blood flow through the artery is monitored using a Doppler flow probe.
-
The time to complete thrombotic occlusion is measured.
-
The effect of a test compound, administered prior to the procedure, is assessed by its ability to prolong the time to occlusion.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in platelet activation and the general workflow of the experimental procedures.
Caption: Mechanisms of action for key antiplatelet drugs.
Caption: Workflow for Light Transmittance Aggregometry.
Caption: Workflow for In Vivo Thrombosis Model.
References
- 1. Prasugrel: a novel thienopyridine antiplatelet agent. A review of preclinical and clinical studies and the mechanistic basis for its distinct antiplatelet profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Antiplatelet therapy in acute coronary syndromes: focus on ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiplatelet activity of clopidogrel in coronary artery bypass graft surgery patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Desethyl KBT-3022: A Comparative Analysis of its Superior Antiplatelet Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiplatelet effects of Desethyl KBT-3022, the active metabolite of KBT-3022, against other established antiplatelet agents. The data presented is compiled from preclinical studies to offer an objective overview of its pharmacological profile, supported by detailed experimental methodologies and visual representations of its mechanism of action.
Quantitative Comparison of Antiplatelet Activity
This compound has demonstrated potent inhibitory effects on platelet aggregation induced by various agonists. The following tables summarize its in-vitro efficacy compared to other agents.
Table 1: Inhibitory Concentration (IC50) of Cyclooxygenase Activity
| Compound | IC50 (μM) |
| This compound | 0.43[1] |
| KBT-3022 | 0.69[1] |
Table 2: Comparative Potency Against Arachidonic Acid and Collagen-Induced Platelet Aggregation
| Compound | Relative Potency vs. Acetylsalicylic Acid |
| This compound | ~100 times more potent[2] |
| KBT-3022 | ~100 times more potent[2] |
Table 3: Comparative Efficacy in Experimental Thrombosis Models
| Compound | Model | Efficacy |
| KBT-3022 | Guinea Pig Arterio-venous Shunt | 300 times more potent than Acetylsalicylic Acid[3] |
| KBT-3022 | Guinea Pig Arterio-venous Shunt | 30 times more potent than Indomethacin[3] |
| This compound | Rat Photochemically Induced Arterial Thrombosis | Significantly prolonged time to occlusion[4] |
| Acetylsalicylic Acid | Rat Photochemically Induced Arterial Thrombosis | Little effect[4] |
Mechanism of Action: Signaling Pathways
The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX), a key enzyme in the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[1] At higher concentrations, it exhibits a broader spectrum of activity, including inhibition of cAMP-phosphodiesterase and thrombin-induced platelet activation.[1][4]
References
- 1. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of KBT-3022, a new diphenylthiazole derivative, on platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-thrombotic activity of KBT-3022 in experimental models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antithrombotic effects in a rat model of aspirin-insensitive arterial thrombosis of this compound, the main active metabolite of a new antiplatelet agent, KBT-3022 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Desethyl KBT-3022: A Guide for Laboratory Professionals
Absence of specific manufacturer guidelines for the disposal of Desethyl KBT-3022 necessitates a cautious and compliant approach based on established best practices for hazardous chemical waste management. This document provides essential procedural guidance for researchers, scientists, and drug development professionals to ensure the safe and legal disposal of this research compound.
Due to the lack of a specific Safety Data Sheet (SDS) and disposal protocols for this compound, it must be treated as a hazardous chemical waste. The following procedures are synthesized from general laboratory chemical waste disposal guidelines and are designed to provide a framework for safe handling and disposal.
Core Principles of Chemical Waste Disposal
The foundational principles for managing laboratory chemical waste involve segregation, proper containerization, clear labeling, and disposal through certified hazardous waste management services. Regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) prohibit the disposal of chemical waste in regular trash or sewer systems and mandate thorough documentation and training for all personnel generating hazardous waste.[1]
Step-by-Step Disposal Protocol for this compound
1. Waste Segregation:
Isolate this compound waste from other chemical waste streams to prevent inadvertent and potentially dangerous reactions. At a minimum, waste should be segregated based on the following categories:
-
Acids
-
Bases
-
Halogenated Solvents
-
Non-halogenated Solvents
-
Oxidizers
-
Water-reactive compounds
-
Compounds of unknown or high toxicity (such as this compound)
Never mix incompatible wastes.[2][3]
2. Containerization:
Select a waste container that is chemically compatible with this compound. While the exact reactivity of this compound is not detailed, using a container made of a material that is broadly resistant to organic compounds is a prudent measure.
| Container Requirement | Specification | Source |
| Material Compatibility | Must be chemically compatible with the waste. | [1][2] |
| Condition | Free from damage or deterioration. | [1] |
| Closure | Equipped with a secure, leak-proof closure. Keep closed except when adding waste. | [1][2] |
| Secondary Containment | Use secondary containment for all liquid hazardous wastes. | [2] |
3. Labeling:
Properly label the waste container as soon as the first drop of waste is added. The label should be clear, legible, and permanently affixed to the container.
| Labeling Requirement | Specification | Source |
| Content Identification | Clearly state "Hazardous Waste" and identify the contents (e.g., "this compound in [Solvent]"). | [2] |
| Hazard Identification | Indicate the potential hazards (e.g., "Toxic," "Harmful if Swallowed"). | [3] |
| Accumulation Start Date | The date the first waste was added to the container. | [4] |
| Generator Information | Name of the principal investigator and laboratory location. | [2] |
4. Accumulation and Storage:
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4] The SAA must be under the control of laboratory personnel.[1] Adhere to the maximum allowable storage volumes and time limits as per institutional and regulatory guidelines.[4]
5. Disposal of Empty Containers:
Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[5] The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also need to be collected depending on the hazard level of the compound. After thorough rinsing and drying, and with all labels defaced or removed, the container may be disposed of as regular solid waste.[2]
6. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2] Do not attempt to dispose of the chemical waste through any other means.
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
Figure 1. Workflow for the proper disposal of this compound.
By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS office for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
